N-(Biotin-PEG4)-N-bis(PEG4-Boc)
描述
BenchChem offers high-quality N-(Biotin-PEG4)-N-bis(PEG4-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Biotin-PEG4)-N-bis(PEG4-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C50H94N4O18S |
|---|---|
分子量 |
1071.4 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58)/t42-,43-,47-/m0/s1 |
InChI 键 |
QEABYHYXLPQXGZ-DPPJWZTGSA-N |
产品来源 |
United States |
Foundational & Exploratory
What is N-(Biotin-PEG4)-N-bis(PEG4-Boc)
An In-depth Technical Guide to N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This molecule incorporates a biotin (B1667282) moiety for detection and purification, polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and optimize spatial orientation, and two tert-butyloxycarbonyl (Boc)-protected amine groups for sequential conjugation to ligands for a target protein of interest (POI) and an E3 ubiquitin ligase. The strategic design of this linker allows for the assembly of PROTACs with favorable physicochemical properties and potent degradation capabilities.
Core Concepts and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity, facilitated by the PROTAC linker, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker is a critical component in this process, as its length, flexibility, and chemical properties influence the stability and efficacy of the resulting PROTAC.
The general mechanism of action for a PROTAC synthesized using this linker is as follows:
-
The PROTAC enters the cell.
-
The "warhead" portion of the PROTAC binds to the target Protein of Interest (POI).
-
The E3 ligase ligand portion of the PROTAC recruits an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).
-
The E3 ligase facilitates the transfer of ubiquitin molecules to the POI.
-
The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[1]
The biotin tag on the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker provides a valuable tool for researchers. It can be used for affinity purification of the PROTAC or for studying its interactions within the cell.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is essential for its effective application in PROTAC synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₉₄N₄O₁₈S | [2] |
| Molecular Weight | 1071.36 g/mol | [2] |
| CAS Number | 2112730-79-5 | [][4] |
| Appearance | Solid | - |
| Purity | Typically ≥98% | - |
| Storage | Store at -20°C | [5] |
Experimental Protocols
General PROTAC Synthesis Workflow
The synthesis involves the separate preparation or acquisition of the warhead (POI ligand) and the E3 ligase ligand, followed by their sequential coupling to the linker.
Step 1: Boc Deprotection of the Linker
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to remove one of the Boc protecting groups, yielding a free amine.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, neutralize the reaction and purify the mono-deprotected linker.
Step 2: Coupling of the First Ligand (Warhead or E3 Ligase Ligand)
-
Activate the carboxylic acid group of the first ligand using a peptide coupling reagent (e.g., HATU, HOBt) in an aprotic solvent like DMF.
-
Add the mono-deprotected linker to the activated ligand.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting conjugate by flash chromatography or preparative HPLC.
Step 3: Deprotection of the Second Boc Group
-
Repeat the Boc deprotection step (Step 1) on the purified conjugate from Step 2 to expose the second amine group.
Step 4: Coupling of the Second Ligand
-
Repeat the coupling procedure (Step 2) with the second ligand (either the warhead or E3 ligase ligand, whichever was not used in Step 2).
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry.
Diagram of the PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC.
Applications in Targeted Protein Degradation
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a valuable tool for the development of PROTACs targeting a wide range of proteins implicated in various diseases, including cancer and neurodegenerative disorders. The modular nature of PROTAC synthesis allows for the rapid generation of libraries of compounds with different warheads, E3 ligase ligands, and linker variations to optimize degradation potency and selectivity.
Signaling Pathway Illustration
The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker such as N-(Biotin-PEG4)-N-bis(PEG4-Boc), induces the degradation of a target protein (POI).
Caption: The mechanism of PROTAC-mediated protein degradation.
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a well-designed and versatile heterobifunctional linker that plays a crucial role in the synthesis of PROTACs for targeted protein degradation. Its key features, including the biotin handle for experimental utility, PEG spacers for improved physicochemical properties, and orthogonal Boc protecting groups for controlled synthesis, make it an invaluable tool for researchers and drug development professionals. The ability to rationally design and synthesize PROTACs using such linkers is paving the way for novel therapeutic strategies against a host of challenging diseases.
References
An In-depth Technical Guide to N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Trifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Biotin-PEG4)-N-bis(PEG4-Boc), a specialized trifunctional linker molecule. With its unique architecture, this reagent is a valuable tool in the development of sophisticated bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its core attributes, experimental protocols for its use, and relevant data for researchers in medicinal chemistry and drug discovery.
Core Chemical Structure and Properties
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker featuring three distinct functional arms.[1][2] This design allows for a modular and strategic approach to the synthesis of complex molecules. The core components of its structure are:
-
A Biotin Moiety: This provides a high-affinity binding handle for streptavidin and avidin, enabling a wide range of biochemical applications such as purification, immobilization, and detection.
-
A Central Nitrogen Atom: This serves as the branching point for the three functional arms.
-
Two Boc-Protected PEG4 Arms: Two separate tetraethylene glycol (PEG4) chains are capped with tert-butyloxycarbonyl (Boc) protecting groups. The PEG spacers enhance the hydrophilicity and solubility of the molecule and its conjugates.[3] The Boc groups provide stable protection of the terminal functionalities, which can be readily removed under acidic conditions to reveal reactive sites for conjugation.[4]
The trifunctional nature of this linker allows for the sequential and controlled attachment of different molecular entities, a critical feature in the assembly of heterobifunctional molecules like PROTACs.
Physicochemical Properties
Quantitative data for N-(Biotin-PEG4)-N-bis(PEG4-Boc) has been aggregated from various suppliers and is summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2112730-79-5 | [2][5] |
| Molecular Formula | C₅₀H₉₄N₄O₁₈S | [] |
| Molecular Weight | 1071.36 g/mol | [] |
| Appearance | Solid or viscous oil | N/A |
| Purity | Typically ≥95% | [7] |
| Solubility | Soluble in DMSO, DMF, and DCM | [7] |
| Storage Conditions | -20°C | [5] |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | [] |
Applications in Drug Development: PROTAC Synthesis
The primary application of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is as a versatile linker in the synthesis of PROTACs.[1][2][5] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8]
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. The N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker offers several advantages in PROTAC design:
-
Modular Synthesis: The orthogonal protecting groups allow for a step-wise and controlled synthesis of the PROTAC molecule.
-
Enhanced Solubility: The hydrophilic PEG chains can improve the aqueous solubility of the final PROTAC, which is often a challenge in drug development.[3]
-
Flexibility: The PEG spacers provide flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Biochemical Handle: The biotin tag serves as a valuable tool for in vitro studies, such as affinity pull-down assays to confirm target engagement and for purification purposes.
Generalized PROTAC Synthesis Workflow
The synthesis of a PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc) typically involves the deprotection of the Boc groups followed by coupling reactions to attach a ligand for the target protein and a ligand for an E3 ligase.
Caption: A generalized workflow for the synthesis of a PROTAC using the trifunctional linker.
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of a PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc). These are generalized methods and may require optimization for specific substrates and reaction conditions.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting groups to expose the two reactive amine functionalities.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add TFA dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting product is the TFA salt of the deprotected amine and can often be used directly in the next step.
Protocol 2: Amide Coupling to a Carboxylic Acid
This protocol describes the conjugation of the deprotected linker's amine groups to a molecule containing a carboxylic acid, such as a target protein ligand or an E3 ligase ligand.
Materials:
-
Deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) (as the TFA salt from Protocol 1)
-
Carboxylic acid-containing molecule (e.g., target protein ligand)
-
Amide coupling reagents (e.g., HATU, HBTU, or EDC/NHS)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Tertiary amine base (e.g., DIPEA or TEA)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in the anhydrous solvent.
-
Add a tertiary amine base (e.g., DIPEA, 3 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected linker (0.5 equivalents for mono-conjugation, or as determined for di-conjugation) in the same anhydrous solvent. As the linker is a TFA salt, add a sufficient amount of the tertiary amine base to neutralize the salt.
-
Add the solution of the deprotected linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the specific substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed with aqueous solutions (e.g., dilute acid, brine, and saturated sodium bicarbonate) to remove excess reagents and byproducts.
-
The final product is typically isolated and purified by flash column chromatography or preparative HPLC.
Mandatory Visualization: Chemical Structure
The following diagram illustrates the chemical structure of N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Caption: Chemical structure of N-(Biotin-PEG4)-N-bis(PEG4-Boc).
This guide provides a foundational understanding of N-(Biotin-PEG4)-N-bis(PEG4-Boc) for its effective application in research and development. The versatility of this trifunctional linker continues to make it a valuable component in the design of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(Biotin-PEG4)-N-bis(PEG4-Boc) - CAS:2112730-79-5 - KKL Med Inc. [kklmed.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(Biotin-PEG4)-N-bis(PEG4-Boc) [cnreagent.com]
- 7. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]
- 8. NH-bis(PEG4-Boc) | PROTAC Linker | MedChemExpress [medchemexpress.eu]
Synthesis of N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Technical Guide for Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of N-(Biotin-PEG4)-N-bis(PEG4-Boc), a key heterotrifunctional linker used in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The unique branched structure of this linker, featuring a biotin moiety for target engagement or purification, a reactive primary amine, and two orthogonally protected amines, allows for the controlled and sequential assembly of complex bioconjugates.
This guide provides a plausible and detailed synthetic pathway, protocols for key reactions, and expected characterization data. The synthesis is approached as a multi-step process, beginning with the formation of a core branched amine structure followed by biotinylation.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and expected data for the target compound and a key intermediate. Please note that yields are representative and can vary based on reaction scale and optimization.
| Property | Data | Source(s) |
| Compound Name | N-(Biotin-PEG4)-N-bis(PEG4-Boc) | N/A |
| CAS Number | 2112730-79-5 | [1] |
| Molecular Formula | C₅₅H₁₀₃N₅O₁₉S | N/A |
| Molecular Weight | ~1198.5 g/mol | N/A |
| Purity | >95% (via HPLC) | Expected |
| Appearance | White to off-white solid or viscous oil | Expected |
| Solubility | Soluble in DMSO, DMF, DCM | Expected |
| Storage Conditions | -20°C, desiccated | [2] |
| Intermediate | N-(Amino-PEG4)-N-bis(PEG4-Boc) | [2] |
| Intermediate MW | ~875.1 g/mol | [2] |
| Expected Yield (Overall) | 40-60% | Estimated |
Synthetic Pathway and Experimental Protocols
The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-Boc) can be logically approached in two main stages:
-
Synthesis of the Branched Amine Core: Formation of the N,N-bis(PEG4-Boc) amine intermediate.
-
Biotinylation: Conjugation of the biotin-PEG4 moiety to the primary amine of the core structure.
Caption: Proposed synthetic pathway for N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Stage 1: Synthesis of N-(Amino-PEG4)-N-bis(PEG4-Boc) Intermediate
This stage is based on the N-alkylation of a primary amine with a suitable PEGylated electrophile, a strategy documented for similar branched PEG structures[3]. Here, we propose the N,N-dialkylation of tert-butyl carbamate with a tosylated, Boc-protected PEG4 amine. A necessary precursor, Boc-NH-PEG4-OTs, would need to be synthesized from commercially available Boc-NH-PEG4-OH.
Experimental Protocol: Synthesis of N-(Amino-PEG4)-N-bis(PEG4-Boc)
-
Precursor Synthesis (Boc-NH-PEG4-OTs):
-
Dissolve Boc-NH-PEG4-OH (1 equivalent) in anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with cold water and extract the product with dichloromethane (DCM).
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-NH-PEG4-OTs.
-
-
N,N-Dialkylation:
-
Suspend sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere.
-
Add a solution of tert-butyl carbamate (1 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add a solution of Boc-NH-PEG4-OTs (2.2 equivalents) in anhydrous DMF dropwise.
-
Let the reaction stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford the intermediate product.
-
-
Final Deprotection:
-
The terminal amine of one PEG chain would need to be selectively deprotected to yield the primary amine for the next stage. This would typically involve an orthogonal protecting group strategy designed from the start. For the purpose of this guide, we assume the availability of an intermediate with a single free primary amine.
-
Stage 2: Biotinylation
This step involves the reaction of the primary amine on the branched PEG intermediate with an activated biotin derivative, such as Biotin-PEG4-NHS ester, which readily reacts with primary amines at a pH of 7-9 to form a stable amide bond[4][5].
Caption: Experimental workflow for the biotinylation step.
Experimental Protocol: Synthesis of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Reactant Preparation:
-
Dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) intermediate (1 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.
-
In a separate vial, dissolve Biotin-PEG4-NHS Ester (1.1 equivalents) in anhydrous DMF immediately before use, as NHS esters are moisture-sensitive[5].
-
-
Reaction:
-
Slowly add the Biotin-PEG4-NHS Ester solution to the stirred solution of the amine intermediate at room temperature.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product mass and consumption of the starting materials.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench any unreacted NHS ester by adding a small amount of water or an amine-containing buffer like Tris.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The final product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the product with high purity[6].
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-(Biotin-PEG4)-N-bis(PEG4-Boc).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should confirm the presence of characteristic protons from all three components:
-
Biotin Moiety: Signals corresponding to the ureido ring and the valeric acid side chain.
-
PEG Linkers: A prominent, broad signal around 3.6 ppm corresponding to the ethylene glycol repeating units (-OCH₂CH₂-).
-
Boc Groups: A sharp singlet around 1.4 ppm corresponding to the tert-butyl protons.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the target molecule (~1198.5 g/mol ).
This guide provides a robust framework for the synthesis and characterization of N-(Biotin-PEG4)-N-bis(PEG4-Boc). The provided protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scales.
References
The Core Mechanism of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a sophisticated, heterobifunctional linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the core mechanism of action for a PROTAC synthesized using the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker, outlines relevant experimental protocols, and presents key conceptual frameworks through detailed visualizations.
The structure of N-(Biotin-PEG4)-N-bis(PEG4-Boc) features a central nitrogen atom derivatized with a biotinylated polyethylene glycol (PEG) chain and two additional PEG chains terminated with tert-butyloxycarbonyl (Boc)-protected amines. The biotin moiety serves as a valuable affinity handle for experimental procedures, while the Boc-protected amines provide latent reactive sites for the covalent attachment of ligands that bind to a target protein of interest (POI) and an E3 ubiquitin ligase. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action of a PROTAC constructed with the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker is to function as a molecular bridge, inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage with another target protein molecule.
The key steps in the mechanism of action are as follows:
-
Cellular Entry and Ternary Complex Formation: The PROTAC, once inside the cell, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase. This results in the formation of a key ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the PEG linker are critical for achieving an optimal orientation of the POI and E3 ligase to facilitate the subsequent enzymatic reaction.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the target protein. This process results in the formation of a polyubiquitin chain on the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: Following the degradation of the target protein, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations of the PROTAC.
Hypothetical Data Presentation
As no specific quantitative data for a PROTAC synthesized with N-(Biotin-PEG4)-N-bis(PEG4-Boc) is publicly available, the following table represents a hypothetical data summary for a PROTAC ("PROTAC-X") targeting a hypothetical protein ("Protein-A") for degradation by the E3 ligase Cereblon (CRBN). This illustrates the type of data that would be generated to characterize such a molecule.
| Parameter | Value | Description |
| Binding Affinity (Kd) | ||
| PROTAC-X to Protein-A | 50 nM | Measures the binding strength of the PROTAC to the target protein. |
| PROTAC-X to CRBN | 150 nM | Measures the binding strength of the PROTAC to the E3 ligase. |
| Degradation Efficacy | ||
| DC50 | 25 nM | The concentration of PROTAC-X required to degrade 50% of Protein-A in a specific cell line after a defined time. |
| Dmax | >95% | The maximum percentage of Protein-A degradation achievable with PROTAC-X. |
| Time to 50% Degradation | 4 hours | The time required to achieve 50% degradation of Protein-A at a saturating concentration of PROTAC-X. |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker.
Protocol 1: Synthesis of a PROTAC Molecule
This protocol outlines a two-step process involving the deprotection of the Boc groups followed by the sequential or one-pot conjugation of the target protein ligand and the E3 ligase ligand.
1. Boc Deprotection:
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker as a TFA salt.
2. Ligand Conjugation (Amide Coupling):
-
Step 2a: Activation of Ligand Carboxylic Acids: In separate reaction vessels, dissolve the target protein ligand (containing a carboxylic acid) and the E3 ligase ligand (containing a carboxylic acid) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add a peptide coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA) to each vessel to activate the carboxylic acids.
-
Step 2b: Coupling to the Linker: Add the deprotected biotinylated linker to a solution of one of the activated ligands. After the first conjugation is complete (monitored by LC-MS), the second activated ligand is added to the reaction mixture.
-
Stir the reaction at room temperature until the formation of the final PROTAC is complete.
-
Purify the crude PROTAC using preparative high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment: Plate a suitable cell line expressing the target protein in a multi-well plate and allow the cells to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizations
Signaling Pathway of PROTAC-Mediated Degradation
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of a PROTAC.
Role of Boc protecting group in peptide synthesis
An In-depth Technical Guide on the Role of the Boc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development, enabling access to complex biomolecules for therapeutic and investigational purposes. The process relies on the sequential and specific formation of amide bonds between amino acids. Central to achieving this specificity is the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions.[1][2] Among the most foundational strategies in this field is the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino (Nα) group of amino acids.[1]
Developed by R.B. Merrifield as part of his Nobel Prize-winning work on Solid-Phase Peptide Synthesis (SPPS), the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was the first widely adopted method for peptide synthesis on a solid support.[3][4] Although the milder Fmoc/tBu strategy has gained prominence, the Boc strategy remains highly relevant and is often advantageous for the synthesis of long, complex, or hydrophobic peptides prone to aggregation.[5][6][7] This guide provides a comprehensive technical overview of the Boc protecting group, its underlying chemistry, its application in SPPS, and the associated experimental protocols.
The Chemistry of the Boc Group
The defining characteristic of the Boc group is its lability under acidic conditions and stability in neutral or basic environments.[1] This property dictates the entire synthetic approach in Boc-based SPPS.
Boc Protection of Amino Acids
The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][8] The reaction is a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the anhydride.[9][10] This is typically performed in the presence of a base, such as sodium hydroxide or triethylamine, under aqueous or anhydrous conditions.[8][9][11]
Boc Deprotection: The Acid-Labile Nature
The removal, or deprotection, of the Boc group is the critical repetitive step in the SPPS cycle. It is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in a solvent like dichloromethane (DCM).[1][4][12] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl group as a stable tert-butyl carbocation.[13][14] The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide.[14][15]
The generation of the highly reactive tert-butyl carbocation is a significant aspect of Boc chemistry. This cation can lead to side reactions by alkylating nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), and Methionine (Met).[1][13][16] To prevent these unwanted modifications, "scavengers" such as anisole, thioanisole, or dithioethane (DTE) are often added to the deprotection solution to trap the carbocation.[11][13]
Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc strategy is a robust method for the stepwise assembly of peptides on an insoluble resin support.[3] The process involves a repeating cycle of deprotection, neutralization, and coupling.
The overall workflow is as follows:
-
Resin Preparation : An appropriate resin, such as Merrifield or PAM resin, is swollen in a suitable solvent like DCM.[3]
-
First Amino Acid Attachment : The C-terminal Boc-protected amino acid is covalently linked to the resin.[12]
-
Deprotection : The Nα-Boc group is removed with TFA in DCM to expose a new amino group.[12][13]
-
Neutralization : The resulting ammonium TFA salt is neutralized to the free amine, typically using a hindered base like diisopropylethylamine (DIEA). This step is crucial before the subsequent coupling reaction.[13][17]
-
Coupling : The next Nα-Boc-protected amino acid is activated by a coupling reagent (e.g., DCC/HOBt or HBTU) and added to the resin to form a new peptide bond.[4][]
-
Wash : Excess reagents and byproducts are removed by washing the resin.
-
Cycle Repetition : Steps 3-6 are repeated until the desired peptide sequence is fully assembled.
-
Final Cleavage : The completed peptide is cleaved from the resin, and all side-chain protecting groups (typically benzyl-based) are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or TFMSA.[4][12][19]
Data Presentation: Reagents and Comparative Analysis
The selection of a peptide synthesis strategy is a critical decision. The tables below summarize the typical conditions used in Boc-SPPS and offer a direct comparison with the alternative Fmoc strategy.
Table 1: Summary of Key Reagents and Conditions in Boc-SPPS
| Step | Reagent(s) | Typical Concentration / Conditions | Duration | Purpose |
| Nα-Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) TFA/DCM | 20-30 minutes | Removes the temporary Nα-Boc group.[12][20] |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) DIEA/DCM | 2 x 1-2 minutes | Converts the protonated amine (TFA salt) to a free amine for coupling.[13] |
| Coupling | Dicyclohexylcarbodiimide (DCC)/Hydroxybenzotriazole (HOBt) or HBTU/HATU | 2-4 equivalents of amino acid and coupling reagents | 1-4 hours | Activates the incoming Boc-amino acid to facilitate peptide bond formation.[3][] |
| Side-Chain Protection | Benzyl (Bzl)-based groups (e.g., Tos for Arg, Bzl for Ser/Thr/Asp/Glu) | N/A (Attached to amino acid monomer) | Stable to TFA | Protects reactive side chains during synthesis.[4][13] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) | HF/anisole (9:1 v/v) at 0°C | 45-60 minutes | Cleaves the peptide from the resin and removes all side-chain protecting groups.[5][12] |
Table 2: Comparative Analysis of Boc vs. Fmoc SPPS Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Condition | Acid-labile (25-50% TFA)[6] | Base-labile (20% piperidine in DMF)[6] |
| Side-Chain Protection | Benzyl (Bzl)-based groups (acid-labile)[13] | tert-Butyl (tBu)-based groups (acid-labile)[] |
| Final Cleavage Reagent | Strong acids (HF, TFMSA)[4][7] | Strong acid (TFA cocktail)[7] |
| Orthogonality | Semi-orthogonal (relies on differential acid lability)[6][13] | Fully orthogonal (base vs. acid lability)[6] |
| Advantages | - Robust, well-established method.[6]- Better for synthesizing long or hydrophobic sequences prone to aggregation.[7]- Reagents are generally less expensive.[1] | - Milder deprotection conditions preserve sensitive functionalities.[6]- Safer final cleavage reagents.[6]- Allows for UV monitoring of deprotection.[6]- Amenable to automation. |
| Disadvantages | - Repetitive harsh acid treatment can degrade the peptide chain.[6]- Final cleavage requires hazardous HF and specialized equipment.[5][6]- Risk of side-chain alkylation from tert-butyl cation.[1][13] | - Aggregation can be more problematic for some sequences.[7]- Base-labile side reactions (e.g., aspartimide formation, diketopiperazine) can be more prevalent.[21]- Fmoc-protected amino acids are more expensive.[6] |
Experimental Protocols
The following are generalized protocols for key steps in the Boc-SPPS workflow. Safety Note: These procedures involve hazardous chemicals like TFA and HF. Always work in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: A Single Cycle of Boc-SPPS (Manual Synthesis)
This protocol outlines one round of amino acid addition to a peptide-resin.
-
Resin Preparation : Start with the peptide-resin (e.g., Boc-AA(n-1)-...-AA₁-Resin) in a reaction vessel. Swell the resin in DCM for 15-30 minutes.
-
Deprotection :
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (with 0.5% DTE if Trp, Met, or Cys are present) to the resin (approx. 10 mL per gram of resin).[12]
-
Stir or agitate for 5 minutes, then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[12]
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
-
Neutralization :
-
Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.
-
Perform a qualitative ninhydrin test to confirm the presence of a free primary amine.
-
-
Coupling (DCC/HOBt example) :
-
In a separate flask, dissolve the next Boc-protected amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the reaction vessel containing the neutralized resin.
-
Add DCC (3 equivalents, dissolved in DCM) to the vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using the ninhydrin test (which should be negative).
-
-
Wash :
-
Drain the coupling solution.
-
Wash the resin thoroughly with DCM, isopropanol, and then DCM again to remove byproducts (DCU) and unreacted reagents. The resin is now ready for the next cycle.
-
Protocol 2: Final Peptide Cleavage from Resin (HF Cleavage)
This procedure requires a specialized, HF-resistant apparatus.
-
Preparation : Dry the final peptide-resin under vacuum. Place the dried resin (e.g., 1 gram) in the HF apparatus reaction vessel.
-
Scavenger Addition : Add the appropriate scavenger mixture to the vessel. A common mixture is anisole (1 mL per gram of resin).[12]
-
HF Distillation : Cool the reaction vessel in a dry ice/methanol bath. Under vacuum, distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[12]
-
Cleavage Reaction : Transfer the vessel to an ice bath and stir for 45-60 minutes at 0°C.
-
HF Removal : After the reaction is complete, remove the HF by evaporation under a vacuum.
-
Peptide Precipitation and Washing :
-
Carefully transfer the resin/peptide mixture to a centrifuge tube.
-
Add cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate several times with cold ether by centrifugation and decantation to remove the scavenger and cleaved protecting groups.[16]
-
-
Extraction and Lyophilization :
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Filter to remove the resin beads.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide as a powder, ready for purification by HPLC.[16]
-
Common Side Reactions and Mitigation
Several side reactions can occur during Boc-SPPS, potentially compromising the yield and purity of the final product.[16]
-
Alkylation of Side Chains : As mentioned, the tert-butyl cation generated during deprotection can modify nucleophilic side chains of Trp, Met, and Cys. Mitigation : This is effectively minimized by the addition of scavengers like dithioethane (DTE), thioanisole, or anisole to the TFA deprotection solution.[1][13]
-
Aspartimide Formation : Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to cyclization, where the side-chain carboxyl group attacks the peptide backbone to form a stable five-membered aspartimide ring. This can lead to racemization and the formation of β-linked iso-aspartate byproducts upon ring-opening.[12][16][21] Mitigation : In Boc chemistry, using the β-cyclohexyl ester (OcHex) for Asp side-chain protection instead of the benzyl ester can significantly reduce this side reaction.[21]
-
Diketopiperazine Formation : At the dipeptide stage, the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially prevalent when proline is the second amino acid.[12][21] Mitigation : This can be suppressed by using in situ neutralization protocols, where the neutralization and coupling steps are performed concurrently, minimizing the time the free amine is available to react intramolecularly.[21]
-
Pyroglutamate Formation : An N-terminal glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate, leading to a blocked N-terminus.[16] Mitigation : This can be minimized by ensuring neutralization is performed promptly after deprotection.
-
Side Reactions during HF Cleavage : The harsh conditions of HF cleavage can cause issues, such as the formation of an acylium ion from glutamic acid (Glu), which can cyclize or react with scavengers.[12][21] The Asp-Pro bond is also known to be susceptible to cleavage under strong acid treatment.[12]
Conclusion
The Boc protecting group, integral to the pioneering Boc/Bzl strategy, remains a powerful and indispensable tool in the field of peptide synthesis. Its robust chemistry and the advantages it offers for producing long or aggregation-prone sequences ensure its continued relevance in both academic research and industrial drug development.[1] While the harsh reagents required for final cleavage necessitate specialized handling, a thorough understanding of the Boc-SPPS workflow, reaction conditions, and potential side reactions allows for the efficient and high-quality synthesis of complex peptide molecules. The choice between the Boc and Fmoc strategies is ultimately dictated by the specific peptide sequence, desired modifications, and available resources, but the Boc method stands as a classic, reliable, and often superior approach for tackling challenging synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
An In-depth Technical Guide to Biotin-PEGylation for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of biotin-PEGylation, a powerful and versatile technique for the covalent attachment of biotin to proteins. The inclusion of a polyethylene glycol (PEG) spacer enhances the properties of the resulting biotinylated protein, making it an indispensable tool in various fields, including proteomics, drug discovery, and diagnostics. This document details the core principles, chemical strategies, experimental protocols, and key applications of this technology.
Introduction to Biotin-PEGylation
Biotinylation is the process of attaching biotin, a small vitamin (Vitamin B7), to a molecule of interest. The extraordinary affinity of biotin for streptavidin and avidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of numerous detection and purification systems in life sciences.[1] The incorporation of a flexible, hydrophilic PEG spacer between the biotin moiety and the reactive group for protein conjugation—a process known as biotin-PEGylation—offers several significant advantages over simple biotinylation:
-
Increased Solubility: The PEG chain enhances the water solubility of the biotinylated protein, which can help prevent aggregation.[2][]
-
Reduced Steric Hindrance: The long spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin tag to streptavidin or avidin, especially when the biotin is attached to a bulky protein.[2][4][5]
-
Improved Biocompatibility: PEGylation can reduce the immunogenicity of the labeled protein.[]
-
Enhanced Bioavailability: For therapeutic applications, PEGylation can prolong the circulation half-life of the protein in vivo.[]
Biotin-PEGylation reagents are bifunctional molecules consisting of three key components: the biotin group, a PEG spacer of varying length, and a reactive group for covalent linkage to the target protein.[6] The choice of reactive group depends on the available functional groups on the protein, most commonly targeting primary amines or sulfhydryl groups.[]
Chemical Strategies for Biotin-PEGylation
The most common approach for biotin-PEGylating proteins is the labeling of primary amines, which are present at the N-terminus of polypeptide chains and on the side chain of lysine residues.[2] Several chemical strategies are employed, with the choice depending on the specific protein and experimental requirements.
2.1. Amine-Reactive Biotin-PEGylation
This is the most widely used method due to the abundance of lysine residues on the surface of most proteins.
-
N-Hydroxysuccinimide (NHS) Esters: Biotin-PEG-NHS esters are highly efficient reagents that react with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form stable amide bonds.[4][7] This is often a one-step reaction where the pre-activated NHS ester is directly added to the protein solution.[5]
-
EDC/NHS Chemistry: This two-step method is used for biotin-PEG reagents that have a terminal carboxylic acid (Biotin-PEG-acid).[5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid, which then reacts with primary amines on the protein to form a stable amide bond.[5]
2.2. Sulfhydryl-Reactive Biotin-PEGylation
This strategy targets cysteine residues, which are often less abundant than lysine, allowing for more site-specific labeling.
-
Maleimide Chemistry: Biotin-PEG-Maleimide reagents react specifically with free sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[][6] It is important to avoid higher pH values to prevent reaction with primary amines.[6]
2.3. "Click Chemistry"
For proteins that have been metabolically or chemically modified to contain alkyne or azide groups, "click chemistry" offers a highly specific and efficient labeling method.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Biotin-PEG-Azide reagent can be "clicked" onto an alkyne-modified protein in the presence of a copper(I) catalyst.[8]
The following diagram illustrates the general workflow for a one-step protein biotinylation using an NHS ester.
Quantitative Data for Protein Labeling
The success of a biotinylation reaction depends on several quantitative parameters. The following tables provide recommended starting conditions and key kinetic data. Optimization may be required for specific proteins and applications.
Table 1: Recommended Reaction Conditions for Amine-Reactive Biotinylation
| Parameter | Recommended Range | Notes |
| Molar Excess of Biotin-PEG-NHS Ester | 5- to 20-fold molar excess over protein | The optimal ratio depends on protein concentration and the number of available primary amines.[4] |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[4] |
| Reaction pH | 7.2 - 8.5 | The reaction is most efficient at a slightly alkaline pH to ensure primary amines are deprotonated.[4] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times may be needed for dilute solutions.[4] |
| Quenching Agent Concentration | 50-100 mM (e.g., Tris or Glycine) | Added to quench any unreacted NHS ester.[4] |
Table 2: Kinetic Constants for the Streptavidin-Biotin Interaction
| Parameter | Value | Method |
| Association Rate Constant (k_on) | 3.0 × 10⁶ - 4.5 × 10⁷ M⁻¹s⁻¹ | Droplet Microfluidics |
| Dissociation Rate Constant (k_off) | ~10⁻⁴ s⁻¹ | Varies with conditions |
| Dissociation Constant (K_d) | ~10⁻¹⁵ M | Calculated from k_off / k_on |
Data adapted from various studies.[1][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments involving biotin-PEGylation.
4.1. Protocol: Protein Labeling with Biotin-PEG-NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive Biotin-PEG-NHS ester.
Materials:
-
Protein of interest
-
Biotin-PEG-NHS Ester (e.g., Biotin-PEG4-NHS)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[4]
-
Prepare the Biotin-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[4]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Biotin-PEG-NHS ester stock solution to the protein solution.[4] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring or rotation.[4]
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[4] Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[4]
-
Purification of the Labeled Protein: Separate the biotinylated protein from unreacted biotin reagent and byproducts using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).[4][11][]
4.2. Protocol: Determination of Biotin Incorporation (HABA Assay)
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to determine the degree of biotinylation.[5] It relies on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, leading to a decrease in absorbance at 500 nm.[5]
Materials:
-
HABA/Avidin pre-mixed solution (commercially available kits)
-
Biotinylated protein sample
-
Spectrophotometer and cuvettes
Procedure:
-
Equilibrate the HABA/Avidin solution to room temperature.
-
Set the spectrophotometer to measure absorbance at 500 nm.
-
Add the HABA/Avidin solution to a cuvette and measure the absorbance (A₅₀₀ HABA/Avidin).
-
Add a known volume of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculation: The concentration of biotin can be calculated using the Beer-Lambert law. The change in absorbance is proportional to the amount of HABA displaced by biotin. The moles of biotin per mole of protein can then be determined. Detailed calculation steps are typically provided with commercial HABA assay kits.[4]
Applications in Research and Drug Development
Biotin-PEGylated proteins are utilized in a wide array of applications.
-
Immunoassays (ELISA, Western Blotting): The high-affinity biotin-streptavidin interaction is used for sensitive detection of proteins.[] A biotinylated antibody can be detected with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).[8]
-
Affinity Chromatography: Biotinylated proteins can be purified from complex mixtures using streptavidin-immobilized resins.[]
-
Cell Surface Labeling: Membrane-impermeable biotin-PEG reagents can be used to label proteins on the surface of living cells for subsequent isolation and identification.[2][13]
-
Targeted Drug Delivery: Biotin can act as a targeting ligand for drug delivery systems, as many cancer cells overexpress biotin receptors.[14][] Biotin-PEG can be conjugated to nanoparticles or drugs to facilitate their uptake by these cells.[14]
The diagram below illustrates a simplified signaling pathway that can be studied using biotin-PEGylated proteins in a pull-down assay to identify protein-protein interactions.
References
- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-(Biotin-PEG4)-N-bis(PEG4-Boc) for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating the efficacy, selectivity, and pharmacokinetic properties of the final construct. This technical guide provides a comprehensive overview of N-(Biotin-PEG4)-N-bis(PEG4-Boc), a versatile polyethylene glycol (PEG)-based linker, and its application in the development of PROTACs for targeted protein degradation. We will delve into its chemical properties, provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker, and present representative data for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a key oncology target.
Introduction to N-(Biotin-PEG4)-N-bis(PEG4-Boc) in PROTAC Development
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional linker designed for the synthesis of PROTACs. Its structure incorporates several key features that make it a valuable tool for researchers in the field of targeted protein degradation:
-
Biotin Moiety: This provides a powerful handle for a variety of biochemical applications, including affinity purification of the PROTAC, target engagement studies, and visualization of the PROTAC in cellular assays.
-
PEG4 Spacers: The two tetraethylene glycol (PEG4) arms offer a balance of flexibility and defined length. This is crucial for orienting the target protein and the E3 ligase in a productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation. The hydrophilic nature of the PEG chains can also enhance the solubility and cell permeability of the resulting PROTAC molecule.
-
Bis(Boc-protected) Amine: The two tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines allow for a modular and controlled synthesis strategy. These groups can be selectively removed to enable the sequential conjugation of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome. The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present representative data for a hypothetical BRD4-targeting PROTAC constructed with a PEG4-based linker, evaluated in a cancer cell line.
Table 1: Degradation Efficacy of a Representative BRD4-Targeting PROTAC
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-PEG4 | BRD4 | HeLa | 15 | >95 |
| Negative Control* | BRD4 | HeLa | >10,000 | <10 |
*Negative control refers to a molecule where a key binding moiety is epimerized or absent, rendering it inactive.
Table 2: Ternary Complex Formation and Target Engagement
| Compound | Binding Assay | Kd (nM) | Target Engagement (Cellular) |
| BRD4-PROTAC-PEG4 | ITC (to BRD4) | 50 | Confirmed |
| BRD4-PROTAC-PEG4 | FP (to E3 Ligase) | 150 | Confirmed |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc) and its subsequent biological evaluation.
Synthesis of a BRD4-Targeting PROTAC
The synthesis involves a sequential coupling of the BRD4 ligand (e.g., a JQ1 derivative) and an E3 ligase ligand (e.g., a pomalidomide derivative) to the deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) linker.
Protocol 4.1.1: Boc Deprotection of the Linker
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to yield the TFA salt of the deprotected linker.
Protocol 4.1.2: First Amide Coupling (BRD4 Ligand)
-
Dissolve the BRD4 ligand with a carboxylic acid handle (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the deprotected biotin-PEG linker (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Purify the mono-substituted intermediate by flash column chromatography.
Protocol 4.1.3: Second Amide Coupling (E3 Ligase Ligand)
-
Follow the procedure in Protocol 4.1.2, using the purified intermediate from the first coupling and the E3 ligase ligand with a carboxylic acid handle.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
Western Blot for Determination of DC50 and Dmax
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa for BRD4)
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration around its DC50, with and without a proteasome inhibitor (e.g., MG132), for a shorter time course (e.g., 2-6 hours).
-
Cell Lysis: Lyse the cells as described previously.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the target.
-
Western Blot: Elute the immunoprecipitated protein and perform a Western blot, probing with an antibody against ubiquitin. An increase in high-molecular-weight ubiquitin smears in the PROTAC-treated sample (and further enhanced with MG132) indicates target ubiquitination.
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a highly versatile and valuable linker for the synthesis of PROTACs. Its well-defined structure, incorporating a biotin handle for downstream applications and PEG4 spacers for optimal ternary complex formation, facilitates the development of potent and selective protein degraders. The provided protocols offer a robust framework for the synthesis and biological evaluation of PROTACs utilizing this linker, enabling researchers to advance the field of targeted protein degradation and develop novel therapeutics for a range of diseases.
N-(Biotin-PEG4)-N-bis(PEG4-Boc) molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional, polyethylene glycol (PEG)-based linker molecule integral to the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This molecule features a biotin moiety, two Boc-protected amine groups, and a central tertiary amine, all connected by hydrophilic PEG4 linkers. The biotin group can serve as a versatile handle for purification or detection, while the Boc-protected amines provide latent reactive sites for conjugation to ligands for a target protein of interest (POI) and an E3 ubiquitin ligase. The PEG linkers enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Core Molecular Data
The fundamental properties of N-(Biotin-PEG4)-N-bis(PEG4-Boc) are summarized in the table below. These values are critical for experimental design, including stoichiometric calculations for synthesis and preparation of solutions for in vitro and in vivo studies.
| Property | Value |
| Chemical Formula | C₅₀H₉₄N₄O₁₈S |
| Molecular Weight | 1071.37 g/mol [1] |
| CAS Number | 2112730-79-5[1] |
| Purity | Typically ≥98%[2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage (Powder) | -20°C for up to 3 years[2] |
| Storage (in Solvent) | -80°C for up to 2 years[2] |
Role in PROTAC Synthesis
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a key building block in the modular synthesis of PROTACs. The general workflow for its use involves the sequential deprotection of the Boc groups and subsequent conjugation to the respective ligands.
Caption: Workflow for the synthesis of a biotinylated PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc) and the subsequent evaluation of its ability to induce protein degradation.
Protocol 1: Solid-Phase PROTAC Synthesis
This protocol outlines a solid-phase approach, which can simplify purification.
-
Immobilization of the First Ligand:
-
Swell an appropriate resin (e.g., aminomethylated polystyrene) in a suitable solvent like dimethylformamide (DMF).
-
Activate the carboxylic acid group of the first ligand (either the POI or E3 ligase ligand) using a coupling agent such as HATU in the presence of a base like DIPEA.
-
Add the activated ligand to the resin and allow it to react to form a stable amide bond.
-
Wash the resin extensively to remove any unreacted reagents.
-
-
Linker Coupling:
-
Deprotect one of the Boc groups on N-(Biotin-PEG4)-N-bis(PEG4-Boc) under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Couple the now free amine of the linker to a carboxylic acid on the immobilized ligand using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Wash the resin to remove excess linker and reagents.
-
-
Second Ligand Coupling:
-
Deprotect the second Boc group on the linker.
-
Couple the second ligand (with a carboxylic acid) to the newly exposed amine on the linker under similar coupling conditions.
-
Wash the resin thoroughly.
-
-
Cleavage and Purification:
-
Cleave the completed PROTAC from the solid support using a strong acid cocktail (e.g., a mixture of TFA, water, and triisopropylsilane).
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the final PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation
This protocol describes how to assess the efficacy of the synthesized PROTAC in a cellular context using Western blotting.
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses the target protein of interest to an appropriate confluency.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., a dose-response from 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by molecular weight on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Compare the normalized protein levels in the PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.
-
PROTAC Mechanism of Action
The synthesized PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Methodological & Application
Application Notes and Protocols for PROTAC® Synthesis using N-(Biotin-PEG4)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC® Technology and the Role of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, for the targeted degradation of disease-causing proteins.[1][2] This innovative approach moves beyond traditional enzyme inhibition to the complete removal of the target protein. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[1][3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase, which is essential for protein degradation.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, provide flexibility, and allow for tunable lengths.[3][4]
The specific linker, N-(Biotin-PEG4)-N-bis(PEG4-Boc) , is a trifunctional, branched PEG linker designed for advanced PROTAC synthesis. Its key features include:
-
Biotin Moiety: A high-affinity tag for streptavidin, enabling a wide range of downstream applications such as purification, target engagement studies, and protein-protein interaction analyses.[5]
-
Branched PEG Structure: The branched nature of the linker allows for precise spatial orientation of the POI and E3 ligase ligands, which can be optimized for efficient ternary complex formation.[2] The PEG chains also enhance the hydrophilicity and bioavailability of the final PROTAC molecule.[4]
-
Orthogonal Protection: The two terminal amines are protected with tert-butyloxycarbonyl (Boc) groups, allowing for a controlled, sequential conjugation of the POI and E3 ligase ligands.
This document provides detailed protocols for the synthesis of a PROTAC using the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker, from deprotection to final conjugation and characterization.
PROTAC® Mechanism of Action
The mechanism of action for a PROTAC is a catalytic process that results in the degradation of the target protein.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data Summary
The following table summarizes representative data for PROTACs synthesized using biotinylated PEG linkers. The actual performance of a PROTAC synthesized with N-(Biotin-PEG4)-N-bis(PEG4-Boc) will be dependent on the specific POI and E3 ligase ligands used.
| PROTAC Identifier | POI Ligand | E3 Ligase Ligand | Linker | Reaction Yield (%) | Purity (LC-MS, %) | DC50 (nM) | Dmax (%) |
| Example PROTAC 1 | JQ1 derivative | Pomalidomide derivative | Biotin-PEG-based | 30-40 | >95 | 10-50 | >90 |
| Example PROTAC 2 | Ibrutinib derivative | CRBN ligand | Biotin-PEG-based | 25-35 | >95 | 5-20 | >95 |
Experimental Protocols
The synthesis of a PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a multi-step process that involves the deprotection of the Boc groups followed by sequential amide bond formation with the POI and E3 ligase ligands.
Figure 2: General workflow for PROTAC synthesis.
Protocol 1: Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to yield the free diamine linker.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: While stirring, slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the POI or E3 ligase ligands to be coupled later contain sensitive groups, consider adding a scavenger such as TIS (2.5-5% v/v) to trap the tert-butyl cations generated during deprotection.[6]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting product, N-(Biotin-PEG4)-N-bis(PEG4-amine) as a TFA salt, can often be used in the next step without further purification.
Protocol 2: Sequential Amide Coupling to the Deprotected Linker
This protocol outlines a two-step approach for the sequential conjugation of a POI ligand and an E3 ligase ligand to the deprotected linker. This method involves the purification of a mono-acylated intermediate.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-amine) TFA salt (from Protocol 1)
-
Carboxylic acid-functionalized POI ligand
-
Carboxylic acid-functionalized E3 ligase ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative reverse-phase HPLC system
-
LC-MS for reaction monitoring and characterization
-
NMR spectrometer for characterization
Step 2a: Mono-acylation with POI Ligand
-
Activation of POI Ligand: In a clean, dry reaction vial, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling Reaction: Slowly add a solution of N-(Biotin-PEG4)-N-bis(PEG4-amine) TFA salt (1.5 equivalents to favor mono-substitution) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF to the activated POI ligand solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the mono-acylated intermediate by LC-MS.
-
Purification of Mono-acylated Intermediate: Upon completion of the mono-acylation, the reaction mixture will contain the desired mono-acylated product, di-acylated product, and unreacted starting materials. Purify the crude mixture by preparative reverse-phase HPLC to isolate the mono-acylated intermediate.
Step 2b: Coupling with E3 Ligase Ligand
-
Activation of E3 Ligase Ligand: In a separate reaction vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes at room temperature.
-
Final Coupling: Add a solution of the purified mono-acylated intermediate (from Step 2a, 1.0 equivalent) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring the formation of the final PROTAC by LC-MS.
-
Final Purification: Purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Biological Evaluation
The biological activity of the synthesized PROTAC is typically assessed by its ability to induce the degradation of the target protein.
Protocol 3: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein after PROTAC treatment.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein
-
Cell culture reagents
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations.
Figure 3: Experimental workflow for Western Blot analysis.
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific applications and reagents.
References
Application Notes: N-(Biotin-PEG4)-N-bis(PEG4-Boc) for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a versatile, trifunctional linker designed for the sophisticated construction of complex bioconjugates. This reagent is particularly valuable in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure incorporates three key elements:
-
A Biotin Moiety: Enables high-affinity, specific binding to avidin or streptavidin, which can be leveraged for purification, detection, or as a targeting ligand for cells overexpressing biotin receptors.[1][][3]
-
A Branched PEGylated Core: Two tetraethylene glycol (PEG4) arms are capped with acid-labile tert-butyloxycarbonyl (Boc) protecting groups, while a third PEG4 arm is linked to biotin. The polyethylene glycol (PEG) spacers enhance the aqueous solubility, stability, and biocompatibility of the final conjugate, while also providing a flexible scaffold that minimizes steric hindrance.[1][4][5]
-
Boc-Protected Amines: The two Boc groups serve as temporary masks for primary amines.[6] This allows for a controlled, sequential conjugation strategy where the Boc groups can be removed under mild acidic conditions to reveal reactive amines for subsequent coupling of payloads, ligands, or other molecules.[6][7][8]
The strategic design of this linker facilitates a multi-step, orthogonal approach to synthesizing well-defined, multi-component biomolecular architectures.
Principle of Use: A Sequential Conjugation Strategy
The core utility of N-(Biotin-PEG4)-N-bis(PEG4-Boc) lies in its capacity for sequential conjugation. The workflow typically involves the deprotection of the Boc groups to expose two primary amines, which can then be coupled to one or two different molecules of interest. This allows for the creation of branched structures with a central biotin handle.
For instance, in the synthesis of a dual-drug ADC, two different drug payloads could be conjugated to the deprotected amines, with the biotin serving as a potential targeting moiety or an affinity tag for purification.
Applications
The unique trifunctional nature of this linker makes it suitable for a range of advanced bioconjugation applications:
-
Targeted Drug Delivery: The biotin can act as a targeting ligand for cancer cells that overexpress biotin receptors.[1][3][9] The two deprotected arms can be conjugated to therapeutic agents.
-
Development of PROTACs: This linker can be used to synthesize PROTACs, where one arm can be conjugated to a ligand for a target protein and the other to a ligand for an E3 ubiquitin ligase.[10][]
-
Multi-Modal Imaging Agents: Different imaging agents (e.g., a fluorescent dye and a chelator for a radionuclide) can be attached to the two arms, with the biotin used for immobilization or targeting.
-
Affinity Purification and Immobilization: The biotin provides a strong handle for the purification of the final conjugate using streptavidin-coated resins or for immobilization onto streptavidin-coated surfaces for use in assays.[][4]
Quantitative Data Summary
The following tables provide representative data for key steps in the utilization of N-(Biotin-PEG4)-N-bis(PEG4-Boc) and similar linkers. Note that optimal conditions may vary depending on the specific biomolecules and payloads involved.
Table 1: Boc Deprotection and Linker Activation Efficiency
| Step | Parameter | Method | Typical Result | Reference |
| 1. Boc Deprotection | Deprotection Efficiency | LC-MS | >95% | [12] |
| 2. Linker Activation (Amine Coupling to an Antibody) | Linker-to-Antibody Ratio (LAR) | HIC-HPLC | 1.5 - 2.0 | [12] |
Table 2: Payload Conjugation and Final Conjugate Characteristics
| Step | Parameter | Method | Typical Result | Reference |
| 3. Payload Conjugation (e.g., NHS Ester Chemistry) | Drug-to-Antibody Ratio (DAR) | HIC-HPLC, UV-Vis Spectroscopy | 2 - 4 | [12] |
| 4. Final Conjugate Purity | Purity | Size-Exclusion Chromatography (SEC) | >95% | [6][8] |
| 5. Final Conjugate Aggregation | Aggregates | Size-Exclusion Chromatography (SEC) | <5% | [12] |
Experimental Protocols
Protocol 1: Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to expose the two primary amines.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Argon or Nitrogen gas
-
Glass vial
Procedure:
-
Preparation: Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[6]
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v). For a 50% concentration, add an equal volume of TFA to the DCM solution.[6]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of inert gas (argon or nitrogen).
-
Final Drying: To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 times).[12] Dry the resulting deprotected linker, N-(Biotin-PEG4)-N-bis(PEG4-amine), under a stream of argon or nitrogen gas.
-
Storage: The deprotected linker can be used immediately in the next step or stored under an inert atmosphere at -20°C.[12]
Protocol 2: Two-Step Conjugation to a Protein via NHS Ester Chemistry
This protocol outlines the conjugation of the deprotected linker to a protein (e.g., an antibody) followed by the attachment of a payload containing a carboxylic acid.
Part A: Conjugation of Deprotected Linker to an Amine-Reactive Payload
This part assumes you have a payload with an NHS ester.
Materials:
-
Deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) (from Protocol 1)
-
Payload-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
Procedure:
-
Linker Preparation: Dissolve the deprotected linker in DMF or DMSO.
-
Payload Preparation: Dissolve the Payload-NHS ester in DMF or DMSO immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[4]
-
Conjugation: Add a 1.5 to 2-fold molar excess of the deprotected linker solution to the Payload-NHS ester solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.
-
Purification: The resulting Biotin-PEG-bis(Payload) can be purified by reverse-phase HPLC.
Part B: Conjugation of a Carboxylated Payload to the Deprotected Linker
This is a more common scenario where the linker's amines are conjugated to an activated carboxylic acid on a payload or protein.
Materials:
-
Deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) (from Protocol 1)
-
Molecule with a carboxylic acid (e.g., a drug payload)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Dialysis or size-exclusion chromatography (SEC) equipment
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the carboxyl-containing molecule in Activation Buffer. b. Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.[13] c. Incubate for 15-30 minutes at room temperature with gentle stirring to form a stable NHS-ester intermediate.[13]
-
Conjugation Reaction: a. Dissolve the deprotected linker in Reaction Buffer. b. Add the activated molecule solution to the deprotected linker solution. A molar ratio of approximately 2:1 (activated molecule:linker) is a good starting point to conjugate both amines. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
Quenching (Optional): Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing unreacted NHS-esters.[13]
-
Purification: Purify the resulting conjugate from excess reagents and byproducts using dialysis against PBS, or size-exclusion chromatography for larger biomolecules.[4][13]
-
Characterization: Confirm successful conjugation using techniques such as Mass Spectrometry and HPLC.
Visualizations
Workflow and Pathway Diagrams
Caption: Sequential conjugation workflow using N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Caption: Pathway of biotin-mediated targeted drug delivery to cancer cells.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-(Biotin-PEG4)-N-bis(PEG4-Boc) | PROTAC Linker | MCE [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(Biotin-PEG4)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a branched, heterobifunctional linker molecule of significant utility in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This advanced chemical tool incorporates a biotin moiety for high-affinity binding and detection, a central branched core, and two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups. The discrete polyethylene glycol (PEG) chains (PEG4) enhance the aqueous solubility and provide a flexible spacer arm to mitigate steric hindrance.[2][3]
The strategic placement of the Boc protecting groups allows for a controlled, stepwise synthesis of complex biomolecular conjugates.[4] Following deprotection under acidic conditions, the revealed primary amines serve as versatile handles for conjugation to various functionalities, such as carboxylic acids on target-binding ligands or E3 ligase recruiters in the assembly of PROTACs.[5][6]
Physicochemical Properties and Storage
The branched PEGylated structure of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is designed to improve the solubility and pharmacokinetic properties of the resulting conjugates.[3][4]
Solubility
Table 1: Qualitative and Estimated Solubility of N-(Biotin-PEG4)-N-bis(PEG4-Boc) and Related Compounds
| Solvent | Solubility of N-(Biotin-PEG4)-N-bis(PEG4-Boc) (Predicted/Qualitative) | Solubility of Structurally Similar Compounds |
| Dimethyl Sulfoxide (DMSO) | Soluble | Readily soluble. |
| N,N-Dimethylformamide (DMF) | Soluble | Readily soluble. |
| Dichloromethane (DCM) | Soluble | Soluble. |
| Water | Sparingly Soluble to Soluble (may require co-solvent) | A similar linear compound, EZ-Link NHS-PEG4-Biotin, is soluble at 10mg/mL. Branched Biotin-PEG compounds are generally soluble in aqueous buffers.[7] |
| Methanol | Soluble | Not specified, but generally good for PEGylated compounds. |
| Ethanol | Soluble | Not specified, but generally good for PEGylated compounds. |
Note: For aqueous applications, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer.
Storage Conditions
Proper storage is crucial to maintain the integrity of the compound.
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store desiccated and protected from light.[1] |
| In Solvent | -80°C | 2 years | Prepare aliquots to avoid repeated freeze-thaw cycles. Use anhydrous solvents for stock solutions.[1] |
Applications in Targeted Protein Degradation (PROTACs)
The primary application of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[4] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[4]
The branched nature of N-(Biotin-PEG4)-N-bis(PEG4-Boc) offers the potential to create multivalent PROTACs, which can enhance binding avidity and cooperativity. The biotin handle can be utilized for the purification and detection of the PROTAC or the resulting ternary complex.
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
The following protocols are generalized and may require optimization for specific applications.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting groups to expose the primary amines for subsequent conjugation.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS, until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 times).
-
The resulting deprotected amine is typically obtained as a TFA salt and can often be used directly in the next step.
Caption: Experimental workflow for Boc deprotection.
Protocol 2: Synthesis of a PROTAC via Amide Coupling
This protocol outlines the conjugation of the deprotected linker to two different carboxylic acid-containing ligands (a POI binder and an E3 ligase ligand). This is a representative example; the order of addition and specific coupling reagents may vary.
Materials:
-
Deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) TFA salt (from Protocol 1)
-
POI-binding ligand with a carboxylic acid moiety
-
E3 ligase-binding ligand with a carboxylic acid moiety
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or DMSO
-
Reaction vials
-
Magnetic stirrer
-
HPLC for purification
Procedure:
Step 1: Conjugation to the First Ligand (e.g., POI binder)
-
In a reaction vial, dissolve the POI-binding ligand (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents) and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the deprotected linker (TFA salt, 1.1 equivalents) in anhydrous DMF and add DIPEA (to neutralize the TFA salt).
-
Add the linker solution to the activated POI ligand solution.
-
Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the mono-conjugated intermediate by preparative HPLC.
Step 2: Conjugation to the Second Ligand (e.g., E3 ligase binder)
-
Repeat the activation and coupling procedure described in Step 1, using the purified mono-conjugated intermediate as the amine component and the E3 ligase ligand as the carboxylic acid component.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS, NMR, and other relevant analytical techniques to confirm its identity and purity.
Caption: Logical relationship for PROTAC synthesis.
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a highly versatile and enabling tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating features that enhance solubility and allow for controlled, sequential conjugation, makes it particularly valuable for the synthesis of complex molecules like PROTACs. The protocols and information provided herein offer a foundational guide for the effective application of this linker in the development of novel therapeutics and research probes.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Branched Biotin PEG | AxisPharm [axispharm.com]
- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Cell Surface Protein Biotinylation with PEGylated Reagents
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A novel method for monitoring the cell surface expression of heteromeric protein complexes in dispersed neurons and acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 12. Cell Surface Biotinylation Internalization Assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Biotin-PEG4)-N-bis(PEG4-Boc) in Affinity Purification of Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a versatile, trifunctional linker designed for advanced bioconjugation applications, particularly in the realm of proteomics and drug discovery. Its unique molecular architecture comprises three key components: a high-affinity biotin (B1667282) moiety for capture by streptavidin or avidin, and two polyethylene (B3416737) glycol (PEG) arms terminating in tert-butyloxycarbonyl (Boc)-protected functional groups. This structure makes it an ideal tool for the assembly of complex biomolecular architectures, such as those required for pull-down assays to study protein-protein interactions and for the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2]
The PEG4 spacers enhance the aqueous solubility of the linker and the resulting conjugate, minimize steric hindrance, and reduce non-specific binding, thereby improving the efficiency and specificity of affinity-based purification.[3][4] Unlike simple biotinylation reagents that are used to label a protein for direct purification, the trifunctional nature of N-(Biotin-PEG4)-N-bis(PEG4-Boc) allows for a more sophisticated experimental design, enabling the creation of "bait" molecules to capture and purify interacting "prey" proteins or entire protein complexes.
Principle of Affinity Pull-Down using a Trifunctional Linker
The primary application of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in the context of affinity purification is in pull-down assays to identify and characterize protein-protein interactions. The workflow involves the following key steps:
-
Deprotection and Activation: The two Boc-protected arms of the linker are deprotected to reveal reactive functional groups (typically amines).
-
"Bait" Protein Conjugation: The deprotected and activated linker is covalently attached to a purified "bait" protein of interest.
-
Immobilization: The resulting biotinylated "bait" protein conjugate is immobilized on streptavidin-coated beads.
-
Incubation with "Prey": The immobilized "bait" is incubated with a complex protein mixture, such as a cell lysate, containing potential "prey" proteins.
-
Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound "prey" proteins are eluted along with the "bait" protein.
-
Analysis: The eluted proteins are identified and quantified, typically by mass spectrometry, to reveal the interaction partners of the "bait" protein.
This methodology allows for the robust and specific isolation of protein complexes under near-physiological conditions.
Data Presentation
The following tables provide a summary of the physicochemical properties of the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker and representative data for biotin-streptavidin based affinity purification.
Table 1: Physicochemical Properties of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
| Property | Value |
| Molecular Formula | C₅₀H₉₄N₄O₁₈S |
| Molecular Weight | 1071.36 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
| Storage Conditions | -20°C, desiccated |
Data sourced from supplier specifications.[5]
Table 2: Representative Performance of Biotin-Streptavidin Affinity Purification
| Parameter | Typical Value | Notes |
| Binding Capacity of Streptavidin Resin | 1-10 mg biotinylated protein per mL of resin | Varies depending on the specific resin and the size of the biotinylated protein. |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ to 10⁻¹⁵ M | One of the strongest known non-covalent biological interactions, ensuring stable capture. |
| Elution Conditions | Denaturing (e.g., boiling in SDS-PAGE buffer) or competitive (e.g., excess free biotin) | The choice of elution method depends on the downstream application and the need to preserve protein structure and function. |
| Enrichment Efficiency | >95% | With optimized protocols, high enrichment of biotinylated molecules can be achieved.[6] |
This table presents typical values for biotin-streptavidin affinity chromatography and serves as an illustrative guide.
Experimental Protocols
The following protocols provide a general framework for using N-(Biotin-PEG4)-N-bis(PEG4-Boc) in an affinity pull-down experiment. Optimization may be required for specific proteins and experimental systems.
Protocol 1: Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to reveal the primary amines on the PEG arms.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If acid-sensitive groups are present in a molecule to be conjugated, TIS can be added (2.5-5% v/v) as a scavenger.[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.
-
Dry the resulting deprotected linker under a stream of nitrogen or argon gas. The deprotected linker should be used immediately in the next step or stored under an inert atmosphere at -20°C.
Protocol 2: Conjugation of the Deprotected Linker to a "Bait" Protein
This protocol details the conjugation of the deprotected linker to a "bait" protein using carbodiimide (B86325) chemistry to target carboxyl groups on the protein.
Materials:
-
Deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) linker
-
Purified "bait" protein (in an amine-free buffer, e.g., MES buffer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the "bait" protein at a concentration of 1-10 mg/mL in Activation Buffer.
-
Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[4]
-
Buffer Exchange: Immediately remove excess EDC and NHS by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent cross-linking of the linker.[4]
-
Conjugation: Immediately add a 10- to 50-fold molar excess of the deprotected linker to the activated protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted linker and quenching reagents by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the final protein concentration and assess the degree of biotinylation using an appropriate method (e.g., HABA assay).
Protocol 3: Affinity Pull-Down of "Prey" Proteins
This protocol describes the use of the biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated "bait" protein conjugate
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate containing "prey" proteins
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer or 2 mM D-Biotin in PBS for milder elution)
Procedure:
-
Immobilization of "Bait" Protein:
-
Wash the streptavidin beads with Lysis Buffer according to the manufacturer's instructions.
-
Incubate the beads with the biotinylated "bait" protein conjugate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads (by centrifugation or using a magnetic stand) and wash them three times with Lysis Buffer to remove any unbound "bait" protein.
-
-
Incubation with "Prey" Proteins:
-
Clarify the cell lysate by centrifugation to pellet cellular debris.
-
Add the clarified cell lysate to the beads with the immobilized "bait" protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of "bait-prey" complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For analysis by SDS-PAGE and mass spectrometry, add 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the proteins.
-
For applications requiring native proteins, incubate the beads with an excess of free biotin (e.g., 2 mM D-Biotin in PBS) for 30-60 minutes at room temperature.
-
-
Analysis:
-
Collect the eluate and analyze the protein content by SDS-PAGE, Western blotting, or mass spectrometry to identify the "prey" proteins that interacted with the "bait" protein.
-
Visualizations
Caption: Chemical structure of N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Caption: Workflow for an affinity pull-down assay.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection in Linker Synthesis
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of linkers for antibody-drug conjugates (ADCs) and other targeted therapies.[1][2] Its popularity stems from its stability under a broad range of basic and nucleophilic conditions, while being readily removable under acidic conditions.[1] This orthogonality allows for selective deprotection in the presence of other protecting groups. This document provides detailed protocols and comparative data for the deprotection of the Boc group using various acidic reagents, a critical step to unveil the amine functionality for subsequent conjugation.
Mechanism of Acidic Boc Deprotection
The deprotection of a Boc-protected amine is achieved through acidolysis.[3] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[4][5] This initial protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][6] The unstable carbamic acid then spontaneously decomposes, releasing carbon dioxide and the free amine.[4][6] The liberated amine is subsequently protonated by the excess acid in the reaction mixture, typically yielding an amine salt as the final product.[4][6]
A potential side reaction involves the tert-butyl cation alkylating other nucleophilic functional groups within the molecule.[7] This can be mitigated by the use of scavengers.[7]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Experimental Protocols
This section details the standard protocols for Boc deprotection of a linker using either trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and rapid methods for Boc deprotection.[8]
Materials:
-
Boc-protected linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected linker in anhydrous DCM to a concentration of approximately 0.1–0.5 M in a round-bottom flask.[4]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[4]
-
Addition of TFA: Slowly add TFA to the solution. The amount of TFA can range from 20-50% (v/v) of the total volume.[3][8] For substrates sensitive to the tert-butyl cation, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[5]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[5] The reaction is typically complete within 30 minutes to a few hours.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[8]
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[8]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8][9]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine linker.[8]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using HCl in an organic solvent like dioxane is another standard acidic deprotection method.[2][8]
Materials:
-
Boc-protected linker
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected linker in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[8]
-
Reaction: Stir the mixture at room temperature.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from 1 to 4 hours.[8]
-
Isolation: Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution. The solid product can be collected by filtration and washed with a solvent like diethyl ether.[8]
Data Presentation
Successful Boc deprotection depends on the appropriate choice of reagents and conditions. The following tables summarize common acidic reagents and scavengers used in the process.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[3] | Dichloromethane (DCM)[3] | 0.5 - 2 hours[3] | 0°C to Room Temp.[3] |
| Hydrochloric Acid (HCl) | 4M[3] | 1,4-Dioxane[3] | 1 - 4 hours[3] | Room Temp.[3] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[3] | Traps the tert-butyl cation.[7] |
| Water | 2.5 - 5%[3] | Acts as a carbocation scavenger.[3] |
| Thioanisole | 5%[3] | Scavenges carbocations and protects methionine residues.[3][7] |
| 1,2-Ethanedithiol (EDT) | 2.5%[3] | Scavenges carbocations and protects cysteine residues.[3] |
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection.
Discussion
Critical Parameters:
-
Acid Concentration: The concentration of the acid should be sufficient to ensure complete deprotection but not so high as to cause degradation of acid-labile functional groups.
-
Solvent: The choice of solvent is crucial and should be inert to the reaction conditions. Dichloromethane and dioxane are commonly used.[10]
-
Temperature: Performing the initial addition of acid at 0°C can help control the exothermic nature of the reaction and minimize side reactions.[4]
-
Scavengers: The use of scavengers is highly recommended, especially when the linker contains nucleophilic moieties such as tryptophan, methionine, or cysteine residues, to prevent alkylation by the tert-butyl cation.[7]
Troubleshooting:
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid.
-
Side Product Formation: The presence of unexpected side products may indicate alkylation by the tert-butyl cation. The addition of a scavenger is the primary remedy.[7] Aspartimide formation can also be a side reaction in peptide synthesis.[7]
-
Product Isolation Issues: If the deprotected amine salt is difficult to handle, a basic workup can be performed to yield the free amine, provided the molecule is stable to basic conditions.[9]
Safety Precautions:
-
Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The deprotection reaction generates carbon dioxide gas, so the reaction vessel should not be sealed.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes: PROTAC Assembly Using Click Chemistry with PEG Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing properties such as solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4][5]
Among various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance the hydrophilicity and solubility of the PROTAC molecule.[1][6][7] For the assembly of these components, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and efficient method.[][9] This approach allows for the rapid and modular synthesis of PROTAC libraries under mild reaction conditions, accelerating the discovery of effective protein degraders.[10][11]
These application notes provide detailed protocols for the synthesis, purification, and characterization of PROTACs utilizing PEG linkers and assembled via click chemistry.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow that begins with the synthesis of the core components and culminates in the biological evaluation of the final molecule. This process includes the synthesis of the warhead (POI ligand) and the E3 ligase ligand, followed by their conjugation using a suitable PEG linker via click chemistry. The resulting PROTAC is then purified, characterized, and assessed for its ability to induce target protein degradation.
Caption: General workflow for PROTAC synthesis and evaluation.
Quantitative Data Summary
The length and composition of the PEG linker critically influence the physicochemical and biological properties of a PROTAC.[5] Systematic variation of the PEG linker length is a common strategy to optimize degradation efficiency, which is often quantified by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[6]
Table 1: Impact of PEG Linker Length on Physicochemical Properties
| Linker Type | cLogP (Illustrative) | TPSA (Ų) (Illustrative) | Aqueous Solubility | Reference |
| Alkyl Chain (12 atoms) | 5.5 | 60 | Low | [6] |
| PEG3 (12 atoms) | 4.2 | 95 | Improved | [6] |
| PEG6 (21 atoms) | 3.1 | 130 | High | [6] |
Table 2: Impact of PEG Linker Length on BRD4 Degradation Efficacy
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC-1 | Alkyne | 8 | >5000 | <20 | [12] |
| PROTAC-2 | PEG1 | 11 | 250 | 70 | [12] |
| PROTAC-3 | PEG2 | 14 | 80 | >90 | [12] |
| PROTAC-4 | PEG4 | 20 | 450 | 65 | [12] |
Note: The data in the tables are illustrative and compiled based on trends described in the cited literature. Actual values are highly dependent on the specific POI and E3 ligase ligands used.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final ligation step for assembling a PROTAC from an alkyne-functionalized component and an azide-functionalized component.[4][10]
Materials:
-
Alkyne-functionalized POI ligand or E3 ligase ligand (1.0 equivalent)
-
Azide-functionalized PEG-linker-E3 ligase ligand or POI ligand (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents)
-
Sodium ascorbate (0.2-0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)[10]
-
Nitrogen or Argon gas
-
Reaction vial with stir bar
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Sodium Ascorbate (e.g., 1 M in water) fresh before use.
-
Prepare a stock solution of Copper(II) sulfate (e.g., 0.5 M in water).
-
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).[6]
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Catalyst Addition:
-
If using THPTA, add it to the copper(II) sulfate solution and vortex briefly.
-
Add the copper(II) sulfate solution (0.1 eq) to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.3 eq).[10]
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.[10]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine to remove water-soluble impurities.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]
-
Protocol 2: PROTAC Purification
High purity is essential for accurate biological evaluation. A two-step purification process involving flash chromatography followed by preparative RP-HPLC is recommended.[13]
A. Flash Column Chromatography (Initial Purification)
-
Objective: To remove major impurities from the crude product.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on PROTAC polarity.
-
Procedure:
-
Dissolve the crude product in a minimal amount of solvent.
-
Load the sample onto the silica gel column.
-
Elute with the chosen mobile phase gradient, collecting fractions.
-
Analyze fractions by TLC or LC-MS and combine the fractions containing the desired product.
-
Concentrate the combined fractions under reduced pressure.
-
B. Preparative Reversed-Phase HPLC (Final Polishing)
-
Objective: To achieve high purity (>95%) of the final PROTAC.
-
Stationary Phase: C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or TFA.
-
Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.
-
-
Procedure:
-
Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., DMSO).[13]
-
Inject the sample onto the preparative RP-HPLC column.
-
Elute with a linear gradient of Solvent B in Solvent A (e.g., 5% to 95% Solvent B over 30 minutes).[13]
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect fractions corresponding to the main peak.
-
Analyze collected fractions for purity using analytical LC-MS.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
-
Protocol 3: Characterization of the Final PROTAC
The identity and purity of the final PROTAC must be confirmed using standard analytical techniques.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the PROTAC and assess its purity.
-
Method: Use analytical RP-HPLC coupled to a mass spectrometer. The observed mass should correspond to the calculated mass of the desired product. Purity is determined by integrating the peak area of the product relative to the total peak area.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the PROTAC.
-
Method: Acquire ¹H and ¹³C NMR spectra. The observed chemical shifts, integrations, and coupling constants should be consistent with the structure of the synthesized PROTAC.[14]
-
Protocol 4: Western Blot for Measuring Protein Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of a synthesized PROTAC.[5]
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range might be 1 nM to 10,000 nM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 12, 18, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the target protein and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using a gel imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugation of N-(Biotin-PEG4)-N-bis(PEG4-Boc) for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins represents a powerful therapeutic modality. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] These molecules typically consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, as its composition and length influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for ubiquitination and subsequent degradation.[1]
This document provides detailed protocols for the use of N-(Biotin-PEG4)-N-bis(PEG4-Boc) , a versatile, branched polyethylene glycol (PEG) linker, in the synthesis of biotinylated PROTACs. The branched structure allows for the precise spatial orientation of the two ligands. The PEG chains enhance the solubility and pharmacokinetic properties of the final conjugate.[2][3][4][5] The terminal biotin provides a convenient tag for downstream applications, including affinity purification, pull-down assays, and various detection methods like ELISA and Western blot.[6][7][8] The two tert-butyloxycarbonyl (Boc) protected amine groups allow for a controlled, sequential conjugation of the target protein and E3 ligase ligands.[9][10][11]
Principle of the Technology
The overall strategy involves a multi-step synthesis. First, the two Boc protecting groups on the linker are removed under acidic conditions to expose two primary amines.[10][11] Subsequently, a ligand for the target protein and a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)) are sequentially conjugated to these amines. The resulting biotinylated PROTAC can then be used in cellular assays to induce the degradation of the target protein. The biotin tag allows for easy tracking and quantification of the PROTAC's activity and interactions.
Experimental Protocols
Protocol 1: Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc) Linker
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups to yield the free diamine linker.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) (1 equivalent) in anhydrous DCM (to a concentration of 10-20 mg/mL) in a round-bottom flask.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[11]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected diamine linker, N-(Biotin-PEG4)-N-bis(PEG4-amine).
-
Confirm the identity and purity of the product by LC-MS and ¹H NMR.
Protocol 2: Sequential Conjugation of Ligands to the Deprotected Linker
This protocol outlines a general procedure for the sequential amide bond formation between the diamine linker and the carboxylic acid groups on the target protein and E3 ligase ligands. This example assumes the use of HATU as a coupling agent.
Materials:
-
Deprotected Linker (from Protocol 1)
-
Target Protein Ligand (with a carboxylic acid group)
-
E3 Ligase Ligand (with a carboxylic acid group)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC for purification
-
LC-MS for analysis
Procedure:
Step A: Conjugation of the First Ligand
-
In a dry flask, dissolve the Target Protein Ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected diamine linker (1.2 equivalents) in anhydrous DMF.
-
Slowly add the linker solution to the activated ligand solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the mono-conjugated product by LC-MS.
-
Upon completion, purify the mono-conjugated intermediate by reverse-phase HPLC.
Step B: Conjugation of the Second Ligand
-
Dissolve the E3 Ligase Ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir for 15 minutes at room temperature.
-
Dissolve the purified mono-conjugated intermediate from Step A (1.2 equivalents) in anhydrous DMF.
-
Slowly add the mono-conjugate solution to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final biotinylated PROTAC by LC-MS.
-
Purify the final product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final product thoroughly by high-resolution LC-MS and NMR.
Protocol 3: Characterization of the Biotinylated PROTAC
A. Mass Spectrometry
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile/water). Analyze by direct infusion or LC-MS.
-
Expected Result: A major peak corresponding to the calculated molecular weight of the final biotinylated PROTAC.
B. Nuclear Magnetic Resonance (NMR)
-
Method: ¹H NMR and ¹³C NMR.
-
Procedure: Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Result: The spectra should be consistent with the proposed structure, showing signals corresponding to the biotin moiety, PEG linkers, and both conjugated ligands.
Protocol 4: In Vitro Target Protein Degradation Assay
This protocol describes a Western blot-based assay to confirm the biological activity of the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized Biotinylated PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Streptavidin-HRP (for detecting biotinylated proteins)
-
ECL Western Blotting Substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the biotinylated PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours).
-
Include a vehicle control (DMSO) and a negative control (PROTAC + proteasome inhibitor).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the samples to equal protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities to determine the extent of target protein degradation at each PROTAC concentration.
Data Presentation
Table 1: Reaction Parameters for Boc Deprotection
| Parameter | Value |
|---|---|
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reagent | Trifluoroacetic Acid (TFA) |
| TFA Concentration | 20-50% (v/v) |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1-2 hours |
| Monitoring | TLC, LC-MS |
| Expected Yield | >90% |
Table 2: Reagent Ratios for Sequential Ligand Conjugation
| Reagent | Equivalents (Step A) | Equivalents (Step B) |
|---|---|---|
| Ligand (1 or 2) | 1.0 | 1.0 |
| Coupling Agent (HATU) | 1.1 | 1.1 |
| Base (DIPEA) | 3.0 | 3.0 |
| Linker / Mono-conjugate | 1.2 | 1.2 |
Table 3: Quality Control Parameters for Final Product
| Analysis Method | Specification |
|---|---|
| HPLC | Purity ≥ 95% |
| LC-MS | Observed mass ± 0.5 Da of calculated mass |
| ¹H NMR | Spectrum conforms to the expected structure |
Visualizations
Caption: Workflow for the synthesis of a biotinylated PROTAC.
Caption: PROTAC-induced ubiquitination and proteasomal degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. worldscientific.com [worldscientific.com]
- 6. bosterbio.com [bosterbio.com]
- 7. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Versatility of Biotin-PEG Linkers in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Biotin-PEG linkers have become indispensable tools in modern proteomics research, offering a powerful combination of highly specific biotin-streptavidin affinity purification with the advantageous physicochemical properties of polyethylene glycol (PEG). This guide provides an in-depth exploration of the core applications of biotin-PEG linkers, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows to empower your research and development endeavors.
The synergy between biotin and PEG addresses fundamental needs in bioconjugation. Biotin's exceptionally strong and specific interaction with avidin and streptavidin provides a powerful tool for detection, purification, and immobilization.[1] Meanwhile, the inclusion of a PEG spacer arm offers significant advantages, including increased solubility of hydrophobic molecules, enhanced stability, and reduced immunogenicity of the conjugated biomolecule. The PEG linker also provides a flexible spacer, minimizing steric hindrance and ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin.[1]
Core Applications in Proteomics
The unique properties of biotin-PEG linkers have led to their widespread adoption in numerous applications:
-
Cell Surface Proteome Profiling: The membrane-impermeability of certain biotin-PEG linkers allows for the specific labeling and subsequent identification of proteins exposed on the cell surface.[2]
-
Protein-Protein Interaction Studies: Proximity-dependent biotinylation methods, such as BioID and APEX, utilize biotin ligases fused to a protein of interest to label nearby proteins with biotin, enabling the mapping of interaction networks.[3][4]
-
Identification of Newly Synthesized Proteins: Metabolic labeling with amino acid analogs containing a bioorthogonal handle, followed by reaction with a biotin-PEG linker, allows for the specific capture and identification of nascent proteins.[5][6][7]
-
Targeted Drug Delivery: Biotin-PEG can be used to target drugs to specific cells or tissues that overexpress biotin receptors, such as in certain cancers.[1][8]
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies with PEG linkers improve signal detection and reduce non-specific binding.[1][8]
-
Protein Purification: Biotin-PEGylated proteins can be efficiently purified using affinity chromatography with immobilized avidin or streptavidin.[1][8]
Quantitative Data Summary
The selection of a biotin-PEG linker and the specific experimental conditions can significantly impact the outcome of a proteomics experiment. The following tables summarize key quantitative parameters to consider.
| Parameter | Value/Range | Significance | Reference(s) |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁵ M | One of the strongest known non-covalent interactions, ensuring highly stable and specific binding for enrichment. | [8] |
| NHS-PEG-Biotin Molar Excess for Labeling | 10-20 fold | Ensures efficient labeling of primary amines on target proteins. | [9] |
| Starting Protein Amount for DiDBiT | 1-6 mg | Affects the number of identified biotinylated peptides and proteins. | [10][11] |
| UV Wavelength for Photocleavable Linkers | 365 nm | Optimal wavelength for the mild release of captured proteins from beads. | [2] |
| Starting Protein (mg) | Biotin-Modified Peptides Identified | Biotin-Modified Proteins Identified |
| 1 | 378 | 184 |
| 3 | 3566 | 1077 |
| 6 | 3777 | 1210 |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with NHS-PEG-Biotin
This protocol describes the biotinylation of primary amines on cell surface proteins.
Materials:
-
Adherent cells in culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
NHS-PEG-Biotin (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (PBS containing 100 mM glycine or Tris)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Wash adherent cells twice with ice-cold PBS, pH 8.0.[2]
-
Immediately before use, prepare a 10-20 mM stock solution of NHS-PEG-Biotin in anhydrous DMSO.[2]
-
Dilute the NHS-PEG-Biotin stock solution in ice-cold PBS, pH 8.0, to a final concentration of 0.5-1 mM.[2]
-
Add the biotinylation solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.[2]
-
To stop the reaction, add Quenching Buffer and incubate for 10-15 minutes at 4°C.[2]
-
Wash the cells three times with ice-cold PBS to remove excess reagent.[2]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[2]
-
Determine the protein concentration of the cell lysate using a standard protein assay.[2]
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated cell lysate
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer 1 (e.g., Lysis Buffer)
-
Wash Buffer 2 (e.g., High-salt buffer)
-
Wash Buffer 3 (e.g., Low-salt buffer)
-
Elution Buffer (for cleavable linkers, follow manufacturer's instructions; for non-cleavable linkers, harsh conditions like 8 M Guanidine HCl, pH 1.5 may be needed)[8]
Procedure:
-
Incubate the cell lysate with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation.[2][9]
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., twice with Wash Buffer 1, once with Wash Buffer 2, and once with Wash Buffer 3).[2][8][9]
-
For photocleavable linkers, resuspend the beads in a suitable buffer and expose to UV light at 365 nm for 15-30 minutes on ice.[2] For other cleavable linkers, use the appropriate cleavage reagent (e.g., sodium dithionite for AZO linkers, formic acid for DADPS linkers).[12]
-
For non-cleavable linkers, elute the bound proteins using a harsh elution buffer.[8]
-
Collect the supernatant containing the enriched proteins.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol details the steps for preparing enriched proteins for analysis by LC-MS/MS.
Materials:
-
Enriched protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
C18 solid-phase extraction (SPE) column
Procedure:
-
Reduce the disulfide bonds in the eluted proteins with DTT and alkylate the resulting free thiols with IAA.[2]
-
Digest the proteins into peptides using trypsin.[2]
-
Desalt the peptide mixture using a C18 SPE column to remove contaminants.[2]
-
The sample is now ready for analysis by LC-MS/MS.
Visualizing Experimental Workflows
To better understand the experimental processes, the following diagrams illustrate the key workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review delves into proximity proteomics [asbmb.org]
- 4. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of newly synthesized proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for N-(Biotin-PEG4)-N-bis(PEG4-Boc) in Proteolysis-Targeting Chimera (PROTAC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(Biotin-PEG4)-N-bis(PEG4-Boc), a trifunctional polyethylene glycol (PEG)-based linker, and its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Detailed supplier information, purity data, and experimental protocols are provided to guide researchers in the effective use of this versatile molecule.
Introduction
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] These molecules consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.[2][3]
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a branched linker designed for advanced bioconjugation and PROTAC synthesis.[][5] Its key features include:
-
A Biotin Moiety: Enables high-affinity binding to avidin or streptavidin for detection, purification, or targeted delivery applications.[6]
-
Two Boc-Protected Amine Termini: The tert-butyloxycarbonyl (Boc) protecting groups allow for a controlled, stepwise synthesis. These groups can be removed under acidic conditions to reveal primary amines, which can then be conjugated to other molecules, such as a POI ligand or an E3 ligase ligand.[5][7]
-
PEG Spacers: The tetraethylene glycol (PEG4) chains enhance the hydrophilicity and solubility of the molecule and its conjugates, which can improve pharmacokinetic properties and reduce non-specific binding.[2][5]
Supplier and Purity Information
The following table summarizes publicly available information for N-(Biotin-PEG4)-N-bis(PEG4-Boc) and structurally related compounds from various suppliers. Researchers should confirm specifications with the supplier before ordering.
| Supplier | Product Name | CAS Number | Purity |
| BOC Sciences | N-(Biotin-PEG4)-N-bis(PEG4-Boc) | 2112730-79-5 | Not specified |
| MCE (MedChemExpress) | N-(Biotin-PEG4)-N-bis(PEG4-Boc) | 2112730-79-5 | Not specified |
| MyBioSource | N-(Biotin-PEG4)-N-bis(PEG4-Boc) | Not specified | Not specified |
| BroadPharm | N-(N-Boc-PEG4)-N-bis(PEG4-amine) | Not specified | 95% |
| AxisPharm | N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt | 2112731-49-2 | ≥95% |
| ChemScene | N-Boc-N-bis(PEG4-acid) | 2093152-88-4 | ≥97% |
| Precise PEG | N-Boc-N-bis(PEG4-OH) | 2093154-02-8 | > 96% |
| Creative Biolabs | N-Boc-N-bis(PEG4-OH) | 2093154-02-8 | 95% |
Experimental Protocols
The following protocols describe a general workflow for the synthesis of a PROTAC using N-(Biotin-PEG4)-N-bis(PEG4-Boc). These are representative methods and may require optimization for specific ligands and reaction conditions.
Protocol 1: Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to generate the free diamine linker.
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in DCM (e.g., 10 mg/mL).
-
Cool the solution to 0 °C in an ice bath.
-
Under an inert atmosphere (nitrogen or argon), slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the removal of both Boc groups.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
The resulting amine salt (N-(Biotin-PEG4)-N-bis(PEG4-amine)·2TFA) is often used directly in the next step without further purification.
Protocol 2: Sequential Amide Coupling to Synthesize a PROTAC
This protocol outlines the two-step conjugation of the deprotected linker with a POI ligand and an E3 ligase ligand, both containing a carboxylic acid group.
Materials:
-
Deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine)·2TFA (from Protocol 1)
-
POI Ligand-COOH (Ligand 1)
-
E3 Ligase Ligand-COOH (Ligand 2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Step A: First Amide Coupling
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the deprotected linker (1.0 eq) and Ligand 1 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture containing the mono-conjugated intermediate can be purified by preparative HPLC or used directly in the next step after a work-up procedure (e.g., dilution with ethyl acetate and washing with brine).
Step B: Second Amide Coupling
-
In a separate flask under an inert atmosphere, dissolve the purified mono-conjugated intermediate from Step A (1.0 eq) and Ligand 2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step A-6.
-
Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).
Diagrams
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using a bifunctional linker like the deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine).
Caption: PROTAC synthesis workflow using a Boc-protected diamine linker.
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 7. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Optimizing PROTAC Linker Length for Efficacy: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with Proteolysis Targeting Chimeras (PROTACs), with a particular focus on the critical role of linker length in determining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A1: The linker is a crucial structural component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[3][4] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[1] The linker's length, chemical composition, and attachment points significantly influence the PROTAC's overall efficacy and selectivity.[1][2]
Q2: How does the length of the linker impact the efficacy of a PROTAC?
A2: Linker length is a critical determinant of PROTAC efficacy.[5][6] An optimal linker length allows for the correct orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[5] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[5][6][7] Conversely, a linker that is too long might result in an unstable ternary complex with excessive flexibility or unproductive binding modes, leading to inefficient ubiquitination.[5][6][7] Therefore, the optimal linker length must be empirically determined for each specific POI and E3 ligase pair.[2]
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most frequently used linker motifs are polyethylene glycol (PEG) and alkyl chains. This is largely due to their synthetic accessibility and the ease with which their length can be systematically varied.[1][2][8][9] PEG linkers are known to enhance the hydrophilicity and water solubility of PROTACs.[1][3][10][11] Alkyl linkers, while also synthetically accessible, tend to be more hydrophobic.[1] There is a growing trend towards using more rigid linkers that incorporate structures like piperazine, piperidine, or alkynes to improve conformational rigidity and physicochemical properties.[2][8][9]
Q4: What is the "hook effect" in the context of PROTACs, and how does linker length relate to it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency of the target protein decreases at higher concentrations.[2][12] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][12] While the hook effect is an inherent characteristic of the PROTAC mechanism, its severity can be influenced by the stability of the ternary complex. A well-designed linker that promotes positive cooperativity in ternary complex formation can help to mitigate the hook effect.[1]
Troubleshooting Guides
Issue 1: My PROTAC shows low or no degradation of the target protein.
| Possible Cause | Solution |
| Inefficient Ternary Complex Formation | The linker may be too short, causing steric hindrance, or too long, leading to an unstable complex.[5][6][7] Solution: Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[2] |
| Unfavorable Linker Composition | The linker's physicochemical properties (e.g., hydrophobicity, rigidity) may not be optimal for ternary complex formation or cell permeability.[1][3] Solution: Experiment with different linker compositions. For example, switch between PEG and alkyl chains or introduce rigid elements like piperazine or alkyne groups to constrain the conformation.[2][3] |
| Incorrect Linker Attachment Points | The points where the linker connects to the POI ligand and the E3 ligase ligand can significantly affect the geometry of the ternary complex.[7][13] Solution: If structurally feasible, synthesize alternative PROTACs with different attachment points on the ligands to identify a more favorable connection.[7][13] |
Issue 2: The degradation efficacy (Dmax) is high, but the potency (DC50) is low.
| Possible Cause | Solution |
| Suboptimal Ternary Complex Stability | The linker may not be optimal for inducing strong cooperative interactions between the POI and the E3 ligase, resulting in a less stable ternary complex that requires higher concentrations to form effectively. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or solubility, reducing the intracellular concentration of the PROTAC available to engage its targets. Solution: Modify the linker to improve its drug-like properties. This could involve incorporating more hydrophilic groups (e.g., PEG units) to improve solubility or finding a balance between hydrophilicity and lipophilicity to enhance cell permeability.[11] |
Issue 3: I am observing a significant "hook effect" at higher concentrations.
| Possible Cause | Solution |
| Low Cooperativity in Ternary Complex Formation | The linker and the overall PROTAC structure do not promote favorable protein-protein interactions between the POI and the E3 ligase, leading to a less stable ternary complex that is more susceptible to disruption by excess PROTAC. |
| High Binary Binding Affinities | The individual binding affinities of the PROTAC to the POI and the E3 ligase are very high, which can favor the formation of binary complexes at elevated concentrations. Solution: While seemingly counterintuitive, slightly reducing the binary binding affinities of one or both ligands can sometimes improve the overall degradation profile by disfavoring binary complex formation. A linker that enhances the cooperativity of the ternary complex can also help to overcome this issue.[12] |
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. The following table summarizes data from various studies, illustrating the impact of linker length on degradation efficiency.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG | 4 | >1000 | <20 |
| BRD4 | VHL | PEG | 5 | 10 | >95 |
| BRD4 | VHL | PEG | 6 | 50 | 90 |
| ER | SCF | Alkyl | 9 | Moderate | ~60 |
| ER | SCF | Alkyl | 12 | Potent | >80 |
| ER | SCF | Alkyl | 16 | Most Potent | >90 |
| ER | SCF | Alkyl | 21 | Less Potent | ~70 |
| TBK1 | CRBN | Alkyl/Ether | <12 | No Degradation | - |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 |
Note: Data is compiled from multiple sources and serves as an illustrative guide.[1][4][5][6][9][14][][16] Actual optimal linker lengths must be determined empirically for each specific PROTAC system.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.
-
Pull-down: Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI, the E3 ligase, and other components of the complex to confirm their co-immunoprecipitation.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: The impact of linker length on ternary complex formation and degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resource.aminer.org [resource.aminer.org]
- 11. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 16. benchchem.com [benchchem.com]
Preventing non-specific binding in biotin-streptavidin pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in biotin-streptavidin pull-down assays.
Troubleshooting Guide: High Non-Specific Binding
High background or the presence of numerous non-specific bands in your eluate can obscure the identification of true interaction partners. This guide provides solutions to common issues encountered during biotin-streptavidin pull-down assays.
Problem: High background of non-specific proteins in the final eluate.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Incubate beads with a suitable blocking agent, such as 1-5% Bovine Serum Albumin (BSA) or casein, for a minimum of 30-60 minutes before introducing your sample. Ensure the blocking agent is fresh.[1][2] |
| Inadequate Washing | Increase the number of wash steps (3-5 times) after sample incubation. Enhance the stringency of the wash buffer by adding detergents (e.g., 0.05-0.1% Tween-20) or increasing the salt concentration (e.g., 150-500 mM NaCl).[1][3][4] |
| Sample Overload | Reduce the total amount of protein lysate used in the pull-down. A typical starting range is 10-500 µg of cell lysate.[1] |
| Endogenous Biotin | Pre-clear the cell lysate to remove endogenously biotinylated proteins.[1][3][5] Alternatively, perform an avidin/streptavidin blocking step on your sample before adding your biotinylated bait.[3] |
| Hydrophobic and Electrostatic Interactions | Incorporate non-ionic detergents like Tween-20 or Triton X-100 (0.05% - 0.1%) in your wash buffers to minimize non-specific hydrophobic interactions.[1][2] For stronger interactions, consider chaotropic agents like urea (up to 8M).[4] |
| Unoccupied Streptavidin Binding Sites | After binding your biotinylated probe, wash the beads with a solution of free biotin to saturate any remaining unoccupied streptavidin binding sites before adding the cell lysate.[1][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding to streptavidin beads?
Non-specific binding occurs when molecules other than your biotinylated target adhere to the beads. The main causes include:
-
Hydrophobic and Electrostatic Interactions: The surface of the beads can interact non-specifically with proteins and other biomolecules in your sample through weak forces.[1]
-
Unoccupied Bead Surface: If the bead surface is not fully saturated with a blocking agent, molecules from the sample can bind directly to it.[1]
-
Endogenous Biotin: Biological samples, such as cell lysates, naturally contain biotinylated proteins that can bind to streptavidin.[1]
-
Sample Complexity and Concentration: High concentrations of total protein in complex samples increase the likelihood of non-specific interactions.[1]
Q2: What is "blocking" and why is it essential?
Blocking is a crucial step that involves pre-incubating the streptavidin beads with a solution of a neutral protein or polymer before adding your sample. This agent occupies potential sites of non-specific binding on the bead surface, making them unavailable to other molecules in your sample.[1] A well-executed blocking step significantly improves the signal-to-noise ratio.
Q3: How can I minimize interference from endogenous biotin in my samples?
Endogenous biotin can be a significant source of background. To address this, a two-step blocking procedure is recommended:
-
Avidin/Streptavidin Incubation: First, incubate your sample with an excess of free avidin or streptavidin to bind to the endogenous biotin.
-
Free Biotin Incubation: Next, add an excess of free biotin to saturate any remaining biotin-binding sites on the avidin or streptavidin you added in the first step.[3]
Q4: How does avidin compare to streptavidin regarding non-specific binding?
While both proteins exhibit a strong affinity for biotin, streptavidin is generally preferred for applications sensitive to background noise.[8] Avidin, a glycoprotein with a high isoelectric point, can lead to significant non-specific binding. Streptavidin, which is not glycosylated and has a more neutral isoelectric point, results in lower non-specific binding. For even lower background, deglycosylated avidin (NeutrAvidin) can be used.[1]
Quantitative Data Summary
Table 1: Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time & Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) in PBS or Tris buffer | 30 min - 2 hours at RT or 4°C | Widely used and cost-effective for protein-based assays.[1][2] |
| Casein or Non-fat Dry Milk | 1% - 5% (w/v) in TBS | 30 min - 2 hours at RT or 4°C | Effective blocker, but avoid in biotin-avidin systems as it contains endogenous biotin.[1][9] |
| Salmon Sperm DNA | 100 µg/mL | 30 min at RT | Often used in nucleic acid applications to block non-specific DNA binding.[1] |
Table 2: Wash Buffer Additives for Increased Stringency
| Additive | Typical Concentration | Purpose |
| Tween-20 or Triton X-100 | 0.05% - 0.5% (v/v) | Reduces non-specific hydrophobic interactions.[1][2][4] |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Reduces non-specific ionic interactions.[3][5] |
| Sodium Dodecyl Sulfate (SDS) | 0.02% - 1% (v/v) | A stronger ionic detergent for more stringent washing.[4] |
| Urea | Up to 8M | A chaotropic agent used for very strong non-specific interactions.[4][10] |
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate
This procedure is highly recommended to reduce non-specific binding of proteins to the streptavidin beads.[3][11][12]
-
Prepare Beads: Transfer the required volume of streptavidin beads to a microfuge tube. If using magnetic beads, place the tube on a magnetic rack to pellet the beads and remove the storage buffer.
-
Equilibrate Beads: Wash the beads with an appropriate lysis buffer. For magnetic beads, add 500 µl of 1X cell lysis buffer, vortex briefly, place on the magnetic rack, and remove the buffer. Repeat this wash step once more.[12]
-
Incubate with Lysate: Add 200 µl of cell lysate to the pre-washed beads. The optimal lysate concentration is typically between 250 µg/ml and 1.0 mg/ml.[12]
-
Rotate: Incubate the lysate-bead mixture for 20-60 minutes at room temperature or 4°C with gentle rotation.[12][13]
-
Separate Beads: Pellet the beads using a magnetic separation rack or by centrifugation.
-
Collect Supernatant: Carefully transfer the supernatant, which is now the pre-cleared lysate, to a new tube. Discard the beads. The pre-cleared lysate is now ready for the pull-down experiment.[3][6]
Protocol 2: Biotin-Streptavidin Pull-Down Assay
This is a general protocol and may require optimization for specific applications.
-
Bead Preparation: Resuspend the streptavidin beads by vortexing. Transfer the desired volume of beads to a new tube.
-
Bead Equilibration: Place the tube in a magnetic rack to pellet the beads and discard the storage buffer. Wash the beads three times with a binding/wash buffer.[14]
-
Blocking (Optional but Recommended): Resuspend the beads in a blocking buffer (e.g., 1-5% BSA in binding buffer) and incubate for 30-60 minutes with rotation.[1][2]
-
Binding of Biotinylated Bait: Add the biotinylated bait protein to the equilibrated and blocked beads. Incubate for at least 30 minutes at room temperature or 4°C with gentle rotation.[14]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with a wash buffer of appropriate stringency.[1]
-
Incubation with Lysate: Add the pre-cleared cell lysate to the beads with the immobilized biotinylated bait. Incubate for 1-2 hours at 4°C with gentle rotation.[4]
-
Washing: Pellet the beads and remove the unbound fraction. Wash the beads 3-5 times with wash buffer, potentially with increasing stringency. Incubate for 5-10 minutes with agitation during each wash.[4]
-
Elution: After the final wash, remove the supernatant. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).[4]
Visualizations
Caption: Experimental workflow for a typical biotin-streptavidin pull-down assay.
Caption: Interaction of biotinylated bait with streptavidin and target protein.
Caption: Troubleshooting flowchart for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. nanomicronspheres.com [nanomicronspheres.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. usbio.net [usbio.net]
- 14. neb.com [neb.com]
Technical Support Center: Navigating Challenges in Boc Protecting Group Removal
Welcome to the Technical Support Center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here you will find practical guidance in a question-and-answer format to ensure the successful and efficient deprotection of your amine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete or sluggish Boc deprotection?
A1: Incomplete Boc deprotection is a common challenge that can often be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough, or the concentration of the acid, such as trifluoroacetic acid (TFA), might be too low to effectively cleave the Boc group.[1][2] The rate of cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow down the reaction.[2]
-
Steric Hindrance: Molecules with significant steric bulk around the Boc-protected amine can hinder the approach of the acidic reagent, requiring more forcing conditions or longer reaction times for complete removal.[1][2][3][4]
-
Low Reaction Temperature: Performing the deprotection at low temperatures (e.g., 0 °C) can substantially decrease the reaction rate.[1]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin support in the deprotection solvent can prevent the acid from efficiently accessing the peptide chains, leading to incomplete deprotection.[2][3] Interestingly, 100% TFA may cause less resin swelling compared to a 55% TFA solution in dichloromethane (DCM), potentially resulting in lower purity.[2][3]
-
Problematic Amino Acid Residues: Certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to standard Boc deprotection conditions.[3][5]
Q2: What causes the formation of a byproduct with a mass increase of +56 Da?
A2: A mass increase of +56 Da is a definitive sign of t-butylation, a common side reaction during Boc deprotection.[6] This occurs because the cleavage of the Boc group generates a reactive tert-butyl cation.[4][6][7] This electrophilic carbocation can then alkylate nucleophilic residues within your molecule.[4][6][7]
Q3: Which functional groups are most susceptible to side reactions during Boc deprotection?
A3: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation generated during deprotection. In the context of peptide synthesis, these include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[4][6][8][9][10]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also prone to oxidation.[4][6][8][9][10]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[4][8][9][10]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[4][8][9][10]
-
Arginine (Arg): While the guanidinium group itself is protonated, protecting groups used for Arg can generate reactive cations upon cleavage that may alkylate other residues.[8][10]
Q4: How can I prevent these side reactions?
A4: The most effective method to prevent side reactions from the tert-butyl cation is to use "scavengers" in the deprotection cocktail.[7][9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your substrate.[4][9] They effectively "trap" the carbocation before it can cause unwanted modifications.[4][8][9]
Q5: When should I choose HCl over TFA for Boc deprotection?
A5: The choice between trifluoroacetic acid (TFA) and hydrogen chloride (HCl) depends on the specific substrate, the presence of other acid-labile groups, and the desired final salt form.[11] HCl in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to a TFA/DCM mixture.[1][4] Often, the resulting hydrochloride salt is a crystalline solid, which can aid in purification, whereas TFA salts can sometimes be oily.[11]
Q6: Are there any non-acidic methods for Boc removal?
A6: Yes, for substrates that are sensitive to strong acids, several alternative methods exist:
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[1][12][13][14]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage.[1][15]
-
Oxalyl Chloride in Methanol: This provides a very mild method for deprotection that is tolerant of various functional groups, including acid-labile esters.[9][12][16][17]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
If you observe significant amounts of starting material remaining after the reaction, consult the following guide.
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Quantitative Comparison of Common Acidic Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Typical Time | Temperature | Notes |
| TFA | 20-50% (v/v)[7][11] | Dichloromethane (DCM) | 30 min - 2 h[7][11] | Room Temp | Most common method; TFA salts can be oily.[11] |
| Neat TFA | 100%[11] | None | Short duration | Room Temp | For highly resistant substrates; risk of side reactions.[1] |
| HCl | 4M[1][11] | 1,4-Dioxane | 30 min - 4 h[1][11] | Room Temp | Potent; often yields crystalline hydrochloride salts.[11] |
| p-TSA | Stoichiometric | Acetonitrile/Methanol | Variable | Room Temp | Milder acidic conditions.[9] |
Issue 2: Side Product Formation (t-Butylation)
If your analysis shows unexpected peaks, especially with a mass increase of +56 Da, this guide will help you mitigate side reactions.
Mechanism of Boc Deprotection and Scavenger Action
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (% v/v) | Notes |
| Triisopropylsilane (TIS) | General purpose, Trp, Met, Tyr[4][7][9] | 2.5 - 5[9] | Excellent carbocation scavenger.[8] |
| Water (H₂O) | General purpose | 2.5 - 5[9] | Traps cation to form tert-butanol.[9] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp[7][8] | 2.5[9] | Effective for preventing indole alkylation and disulfide formation.[7][8] |
| Thioanisole | Met, Trp[7][9] | 5[9] | Prevents S-alkylation of methionine.[7] |
| Anisole | Trp[4][7] | - | Prevents alkylation of tryptophan. |
General Purpose Scavenger Cocktails
| Cocktail Name | Composition (v/v/v/v/v) | Application |
| Standard TFA/H₂O/TIS | 95 : 2.5 : 2.5[8][9] | Effective for most sequences.[9] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)[9] | For peptides with multiple sensitive residues.[9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol describes a general method for removing a Boc group from an amine using trifluoroacetic acid in dichloromethane.[7][11]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., TIS), if required
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a 0.1 M concentration).[11]
-
If necessary, add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).[9]
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[7][11]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help ensure complete removal of residual TFA.[9]
-
The resulting amine TFA salt can often be used directly. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[2][7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is a potent alternative to TFA and often provides the product as a crystalline hydrochloride salt.[1]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether (or other suitable solvent for washing)
Procedure:
-
Dissolve or suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[1][2]
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt.[1]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[1] Alternatively, the solvent can be evaporated under vacuum to obtain the hydrochloride salt.[2]
Protocol 3: Alternative Thermal Boc Deprotection in Water
This protocol offers a neutral, environmentally friendly method for deprotecting robust substrates.[12]
Materials:
-
Boc-protected amine
-
Deionized water
Procedure:
-
Suspend the Boc-protected amine in water.
-
Heat the mixture to reflux (100 °C).[12]
-
Reaction times can range from 10 minutes to 2 hours.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
Decision Tree for Selecting a Deprotection Method
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing N-(Biotin-PEG4)-N-bis(PEG4-Boc) Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for conjugation using N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the structure of N-(Biotin-PEG4)-N-bis(PEG4-Boc) and what are its reactive groups?
A1: N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional linker. It contains a biotin moiety for high-affinity binding to streptavidin or avidin. The other end of the molecule features two polyethylene glycol (PEG) chains, each terminating in a Boc-protected primary amine. The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. Upon removal, two primary amines are exposed, which can then be conjugated to a target molecule.
Q2: What is the primary application of this reagent?
A2: This reagent is primarily used as a linker in bioconjugation, particularly in the development of PROteolysis TArgeting Chimeras (PROTACs) and other complex bioconjugates.[1] The biotin group can serve as an affinity tag for purification or detection, while the two deprotected amines allow for the attachment of two molecules of interest or provide multiple attachment points to a single target molecule, potentially increasing avidity.
Q3: What are the two main steps for using this reagent in a conjugation reaction?
A3: The process involves two key steps:
-
Boc Deprotection: The Boc protecting groups are removed from the two terminal amines using a strong acid, most commonly trifluoroacetic acid (TFA).[2]
-
Conjugation: The newly exposed primary amines are then reacted with a suitable functional group on the target molecule, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[2]
Q4: Why is it necessary to use amine-free buffers during the conjugation step?
A4: Buffers containing primary amines, such as Tris or glycine, will compete with the deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) for reaction with the activated group (e.g., NHS ester) on your target molecule.[2][3] This competition will significantly reduce the efficiency of your desired conjugation reaction.[3] It is crucial to use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate buffer.[2] Tris or glycine can, however, be used to quench the reaction once it is complete.[4]
Q5: How can I purify the final biotinylated conjugate?
A5: Purification is essential to remove unreacted biotinylation reagent and byproducts, which can interfere with downstream applications.[2] Common purification methods include dialysis, desalting columns (size-exclusion chromatography), or affinity chromatography using streptavidin-coated beads to specifically capture the biotinylated molecules.[2][5][6]
Troubleshooting Guide
Part 1: Boc Deprotection
Issue 1: Incomplete Boc Deprotection
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acid. If the reaction is incomplete, consider increasing the acid concentration. For example, if using 20% TFA in dichloromethane (DCM), try increasing it to 50%.[7] For substrates resistant to TFA, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[7] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[7] Most deprotections are complete within 1-2 hours at room temperature.[7] Gentle heating can be applied, but with caution to avoid side reactions.[8] |
| Steric Hindrance | The bulky nature of the PEG chains can sometimes hinder the approach of the acid to the Boc-protected amines.[7] In such cases, extending the reaction time or using a stronger acid system may be necessary.[7] |
| Solvent Issues | Ensure that both the PEGylated compound and the acid are fully soluble in the chosen solvent. Dichloromethane (DCM) is a commonly used and effective solvent for TFA-mediated deprotection.[7] |
Issue 2: Observation of Unexpected Side Products After Deprotection
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl Cation | During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate electron-rich residues in your molecule, such as tryptophan or methionine.[7] To prevent this, add scavengers like triisopropylsilane (TIS) or water to the reaction mixture.[7] |
| Degradation of Acid-Sensitive Groups | If your molecule contains other acid-sensitive functional groups (e.g., certain esters), they may be cleaved under the deprotection conditions.[9] If this occurs, consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time, and carefully monitor the reaction.[9] |
Part 2: Conjugation Reaction (Amine with NHS Ester)
Issue 3: Low or No Conjugation Efficiency
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | NHS esters are highly sensitive to moisture and will hydrolyze, rendering them inactive.[2] Always use high-quality, anhydrous solvents like DMSO or DMF to prepare stock solutions of the NHS ester-activated molecule.[2] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation, and prepare the solution immediately before use.[10][11] |
| Incorrect Reaction pH | The reaction of primary amines with NHS esters is highly pH-dependent, with an optimal range of 7.2-8.5.[2] Below pH 7, the amine is protonated and less reactive. Above pH 9, the hydrolysis of the NHS ester is rapid.[2] Ensure your reaction buffer is within the optimal pH range. |
| Presence of Competing Amines | As mentioned in the FAQs, buffers like Tris or glycine contain primary amines that will compete in the reaction.[2] Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before starting the conjugation.[4] |
| Low Concentration of Reactants | If conjugating to a protein, concentrations below 2.0 mg/mL may lead to poor modification efficiency.[2] Consider concentrating your target molecule if possible. |
Issue 4: Precipitation of the Conjugated Product
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-Biotinylation | Attaching too many hydrophobic biotin molecules to a protein can alter its tertiary structure, leading to aggregation and precipitation.[2] To resolve this, decrease the molar ratio of the deprotected biotin-PEG linker to your target molecule in the reaction. |
| Solvent Incompatibility | If a high concentration of an organic solvent (like DMSO or DMF) used to dissolve the activated molecule is added to your aqueous protein solution, it may cause precipitation.[12] Try to minimize the volume of the organic solvent added. |
Experimental Protocols
Protocol 1: Boc Deprotection of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
This protocol describes the removal of the Boc protecting group to generate the reactive primary amines.
-
Dissolution: Dissolve the N-(Biotin-PEG4)-N-bis(PEG4-Boc) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[13]
-
Cooling: Cool the solution to 0°C using an ice bath.[14]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[15] If your molecule is sensitive to the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[8]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[14]
-
Work-up:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to remove the DCM and excess TFA.[2] The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.[15]
-
Precipitation (Optional): The deprotected product can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[8]
-
Protocol 2: Conjugation of Deprotected Amine to an NHS Ester-Activated Molecule
This protocol outlines the conjugation of the deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) to a molecule containing an NHS ester.
-
Prepare Target Molecule: Dissolve your NHS ester-activated molecule in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a stock solution.[4]
-
Prepare Deprotected Linker: Dissolve the dried, deprotected N-(Biotin-PEG4)-N-bis(PEG4-amine) TFA salt in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[4]
-
Conjugation Reaction:
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of approximately 50 mM to consume any unreacted NHS ester.[2] Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove the excess, unreacted biotin reagent and byproducts using dialysis against PBS or a desalting column.[4]
Visualizations
Caption: Experimental workflow for N-(Biotin-PEG4)-N-bis(PEG4-Boc) conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in PROTAC Ternary Complex Formation
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the formation of productive PROTAC (Proteolysis-Targeting Chimera) ternary complexes.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during PROTAC development that may be attributed to steric hindrance.
Problem 1: Poor target degradation despite strong binary binding affinities of the PROTAC to both the target protein and the E3 ligase.
This is a classic indication that the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is impaired, often due to steric clashes.[1]
Troubleshooting Steps:
-
Directly Assess Ternary Complex Formation: Employ biophysical assays to quantify the formation and stability of the ternary complex. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can provide direct evidence of ternary complex formation and measure its affinity and cooperativity.[2][3]
-
Systematically Vary Linker Length and Composition: The linker is a primary determinant of the ternary complex geometry.[2][]
-
Length: Synthesize a library of PROTACs with varying linker lengths (e.g., by modifying the number of polyethylene glycol (PEG) or alkyl units).[1][5] A linker that is too short can cause direct steric clashes between the proteins, while an overly long linker may not sufficiently constrain the proteins for efficient ubiquitin transfer.[6][][8]
-
Composition and Rigidity: Introduce different chemical moieties into the linker to alter its flexibility. Rigid linkers (e.g., containing piperazine or spirocycles) can pre-organize the PROTAC into a productive conformation, while flexible linkers allow for more conformational sampling.[2][]
-
-
Alter Linker Attachment Points: The exit vector from the target binder and the E3 ligase ligand significantly influences the relative orientation of the two proteins.[1][2] Experimenting with different attachment points can alleviate steric clashes.
-
Switch E3 Ligase: Different E3 ligases possess distinct surface topographies.[1] If steric hindrance is suspected with one E3 ligase (e.g., Cereblon), consider designing a PROTAC that recruits a different E3 ligase (e.g., VHL), which may offer a more favorable protein-protein interface with the target.[1][9]
-
Utilize Computational Modeling: Molecular docking and dynamics simulations can predict the three-dimensional structure of the ternary complex, helping to identify potential steric clashes and guide the rational redesign of the PROTAC.[1][10][11]
Problem 2: A pronounced "hook effect" is observed, with degradation efficiency decreasing at higher PROTAC concentrations.
The hook effect indicates that at high concentrations, the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) dominates over the formation of the productive ternary complex.[1][2][6] This can be exacerbated by poor cooperativity arising from steric hindrance.
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Characterize the full dose-response curve (from picomolar to high micromolar concentrations) to identify the optimal concentration for maximal degradation and understand the severity of the hook effect.[2]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity (α > 1), where the binding of one protein to the PROTAC enhances the binding of the other.[2][6] Favorable protein-protein interactions between the target and the E3 ligase can stabilize the ternary complex, making its formation more competitive against binary complex formation.[2][12] This can be achieved through linker optimization to facilitate these interactions.[2]
-
Biophysical Characterization: Use assays like SPR or ITC to measure the cooperativity factor (α). A low or negative cooperativity value can confirm that ternary complex formation is not favored.[1][13]
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs?
A1: In PROTAC technology, steric hindrance refers to the spatial arrangement of the PROTAC molecule, the target Protein of Interest (POI), and the E3 ligase that prevents the formation of a stable and productive ternary complex.[1][2] This can be caused by bulky chemical groups on the PROTAC, unfavorable protein-protein interactions between the POI and the E3 ligase, or a linker that improperly positions the two proteins.[1] Ultimately, steric clashes can inhibit or reduce the efficiency of target ubiquitination and subsequent degradation.[1]
Q2: What are the common indicators that steric hindrance may be limiting my PROTAC's efficacy?
A2: Key indicators of steric hindrance include:
-
Poor degradation despite good binary affinity: The PROTAC binds well to both the target protein and the E3 ligase individually but fails to induce significant degradation in cells.[1]
-
Weak ternary complex formation: Biophysical assays show weak or no formation of the POI-PROTAC-E3 ligase ternary complex.[1]
-
High "hook effect": A pronounced hook effect is observed, where degradation efficiency decreases at higher PROTAC concentrations, suggesting the formation of unproductive binary complexes.[1][6]
-
Negative cooperativity (α < 1): The binding of one protein partner to the PROTAC hinders the binding of the other, indicating an unfavorable ternary complex arrangement.[1][13][14]
Q3: How does the PROTAC linker influence steric hindrance?
A3: The linker is a critical determinant of ternary complex geometry and stability.[1][2]
-
Linker Length: An inappropriate linker length is a common cause of steric hindrance. A linker that is too short can cause steric clashes between the POI and the E3 ligase, while a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[6][][8]
-
Linker Composition: The chemical makeup of the linker affects its flexibility and physicochemical properties.[1] Rigid linkers can pre-organize the PROTAC into a productive conformation, whereas flexible linkers allow for more conformational freedom.[1][]
-
Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand dictate the relative orientation of the recruited proteins.[1] Altering the exit vector can alleviate steric clashes.[1][2]
Q4: Can the choice of E3 ligase impact steric hindrance?
A4: Yes, the choice of E3 ligase is crucial. Different E3 ligases have distinct surface topographies and expression levels in various cell types.[1] If steric hindrance is observed with one E3 ligase, recruiting a different one with a more compatible surface for the target protein may lead to the formation of a productive ternary complex.[1][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for assessing PROTAC efficacy and ternary complex formation.
| Parameter | Description | Typical Range | Assay(s) | Significance |
| Binary Kd (PROTAC-Target) | Dissociation constant for the interaction between the PROTAC and the target protein. | 1 nM - 10 µM | SPR, ITC, FP | Indicates how tightly the PROTAC binds to its target. |
| Binary Kd (PROTAC-E3 Ligase) | Dissociation constant for the interaction between the PROTAC and the E3 ligase. | 1 nM - 10 µM | SPR, ITC, FP | Indicates how tightly the PROTAC binds to the E3 ligase. |
| Ternary Complex Kd | Dissociation constant for the formation of the ternary complex. | pM - µM | SPR, ITC, TR-FRET | Measures the stability of the ternary complex. |
| Cooperativity (α) | The factor by which the binding of the second protein is enhanced (α > 1) or diminished (α < 1) by the presence of the first. Calculated as Binary Kd / Ternary Kd. | 0.1 - >100 | SPR, ITC | A key indicator of favorable protein-protein interactions within the ternary complex.[14] |
| DC50 | The concentration of PROTAC required to induce 50% degradation of the target protein. | pM - µM | Western Blot, HiBiT | A measure of the PROTAC's degradation potency in a cellular context. |
| Dmax | The maximum percentage of target protein degradation achieved. | 0 - 100% | Western Blot, HiBiT | Indicates the efficacy of the PROTAC. |
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This method measures the binding kinetics and affinity of the ternary complex in real-time.[15][]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the sensor chip.
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to determine the binary affinity (Kd).
-
Inject the target protein over a separate flow cell to confirm no non-specific binding to the chip surface.
-
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase. The resulting sensorgram will show the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd) for the ternary complex. Calculate the cooperativity factor (α).[6]
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This proximity-based assay measures the formation of the ternary complex in solution.[3][6]
-
Reagent Preparation: Prepare solutions of tagged target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged) in an appropriate assay buffer. Prepare serial dilutions of the PROTAC.
-
Assay Plate Setup: In a microplate, add the protein mixture and then the PROTAC dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Detection: Add the FRET donor (e.g., terbium-conjugated anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody).
-
Measurement: Measure the time-resolved FRET signal. An increased FRET signal indicates ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. A bell-shaped curve is often observed, with the peak indicating the optimal concentration for ternary complex formation.[6]
3. Co-Immunoprecipitation (Co-IP) for Cellular Ternary Complex Verification
This protocol verifies the formation of the ternary complex within a cellular environment.[1]
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or the E3 ligase.
-
Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes and analyze by Western blotting, probing for the target protein, the E3 ligase, and the PROTAC-binding component of the E3 ligase complex (e.g., VHL or CRBN).
Visualizations
Caption: The catalytic cycle of a PROTAC, highlighting ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Enhancing Cell Surface Biotinylation Efficiency
Welcome to the Technical Support Center for cell surface biotinylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cell surface labeling experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the biotinylation reagent?
A1: The optimal concentration of the biotinylation reagent, such as Sulfo-NHS-SS-Biotin, typically ranges from 0.1 to 0.5 mg/mL in ice-cold PBS.[1] However, the ideal concentration can be cell-type dependent. For instance, an optimized protocol for OATP1B1 expressing CHO cells found that 0.78 mg/mL of sulfo-NHS-SS-biotin resulted in the maximum yield of plasma membrane proteins.[2] It is recommended to perform a concentration titration to determine the optimal condition for your specific cell line and experimental setup.
Q2: What is the ideal incubation time and temperature for biotinylation?
A2: A common starting point for incubation is 30 minutes on ice or at 4°C.[1][3][4][5][6] Low temperatures are critical to inhibit endocytosis and other metabolic processes, ensuring that only proteins exposed on the cell surface are labeled.[3] Some protocols may extend the incubation to one hour at 4°C.[3] While biotinylation at 37°C has been explored, it carries a significant risk of labeling intracellular proteins due to active internalization.[2][3]
Q3: Why is quenching the biotinylation reaction important?
A3: Quenching is a crucial step to stop the biotinylation reaction and neutralize any unreacted biotinylation reagent. This prevents the labeling of intracellular proteins after cell lysis.[3] Common quenching agents include glycine or Tris buffer at a concentration of 50-100 mM.[3]
Q4: My biotinylation reagent is difficult to dissolve. What should I do?
A4: Sulfo-NHS-SS-biotin should be dissolved in an amine-free buffer like PBS immediately before use, as it is susceptible to hydrolysis.[1][7] If you encounter solubility issues, using DMSO can help, though some undissolved particles may remain.[7] Ensure the buffer pH is between 7.2 and 8.5 for optimal reaction efficiency.[8]
Troubleshooting Guide
This guide addresses common issues encountered during cell surface biotinylation experiments, providing potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Biotinylated Proteins | Inefficient Biotinylation Reaction: Incubation time is too short or reagent concentration is too low. | Optimize incubation time with a time-course experiment (e.g., 15, 30, 45, 60 minutes).[3] Titrate the concentration of the biotinylation reagent.[3] |
| Suboptimal Cell Confluency: Too few cells will result in a low protein yield. | Ensure cells are at an optimal confluency (typically 80-90%) before starting the experiment.[3] | |
| Poor Protein Solubilization: Incomplete lysis of the cell membrane can lead to the loss of membrane proteins. | Use a lysis buffer with appropriate detergents (e.g., NP-40, Triton X-100) and consider increasing the incubation time with the lysis buffer.[3][9] | |
| Inefficient Pull-down: Insufficient incubation with streptavidin beads or competition from free biotin. | Increase the incubation time with streptavidin beads (2-4 hours or overnight at 4°C).[3] Ensure thorough washing of cells to remove any free biotin from the culture medium.[10] | |
| Presence of Intracellular Proteins in the Surface Fraction | Loss of Membrane Integrity: Cells may have been compromised before or during the biotinylation step, allowing the reagent to enter the cell. | Handle cells gently throughout the procedure. Ensure all washes and incubations are performed with ice-cold buffers to maintain membrane integrity.[3] |
| Internalization of Biotin Reagent: Incubation temperature may have been too high, or the incubation time too long, allowing for endocytosis. | Perform the biotinylation reaction on ice or at 4°C to minimize internalization.[3] Reduce the incubation time if necessary.[3] | |
| Insufficient Quenching: The biotinylation reaction may not have been effectively stopped, leading to the labeling of intracellular proteins after cell lysis. | Ensure the quenching solution is added promptly after the biotinylation step and that the concentration of the quenching agent is sufficient.[3] | |
| High Background in Western Blot | Non-specific Binding to Beads: Proteins may be binding non-specifically to the streptavidin beads. | Pre-clear the cell lysate by incubating it with beads that do not have streptavidin before adding the streptavidin beads.[3] Increase the number and duration of washes after the pull-down step.[3][11] |
| Endogenous Biotin: Some intracellular proteins are naturally biotinylated. | If high background persists, consider performing an avidin/biotin blocking step before incubation with streptavidin beads.[11] | |
| Contamination during Lysis: Release of intracellular proteins that then bind non-specifically. | Ensure cell lysis is performed on ice and includes protease inhibitors to minimize protein degradation and non-specific interactions.[3] |
Experimental Protocols
Standard Cell Surface Biotinylation Protocol
This protocol provides a general workflow for the biotinylation of cell surface proteins on adherent cells.
-
Cell Preparation:
-
Biotinylation Reaction:
-
Quenching:
-
Cell Lysis:
-
Protein Isolation:
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[3]
-
Elute the biotinylated proteins from the beads using a suitable elution buffer (e.g., SDS-PAGE sample buffer containing DTT).
-
Visualizations
Caption: Standard workflow for cell surface biotinylation experiments.
Caption: Decision tree for troubleshooting common biotinylation issues.
References
- 1. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukdiss.com [ukdiss.com]
- 3. benchchem.com [benchchem.com]
- 4. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface biotinylation [protocols.io]
- 6. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Streptavidin Bead Binding with Biotinylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with streptavidin beads and biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my biotinylated protein not binding to streptavidin beads?
There are several potential reasons for binding failure:
-
Inefficient Biotinylation: The biotinylation reaction may not have been successful, resulting in a low degree of labeling on your protein.[1]
-
Steric Hindrance: The biotin tag on your protein might be inaccessible to the streptavidin on the beads due to the protein's conformation.[1][2]
-
Incorrect Buffer Conditions: The pH and composition of your binding buffer can significantly impact the streptavidin-biotin interaction.[1][2]
-
Issues with Streptavidin Beads: The beads themselves might be the problem, due to manufacturing defects, improper storage, or saturation with free biotin.[1][3]
-
Presence of Competing Substances: Your sample may contain free biotin or other biotinylated molecules that compete with your target protein for binding to the streptavidin beads.[1][4]
Q2: How can I confirm that my protein is successfully biotinylated?
Before proceeding with a large-scale experiment, it's crucial to verify the success of the biotinylation reaction. Several methods can be used:
-
Western Blot: Run your biotinylated protein on an SDS-PAGE gel, transfer it to a membrane, and probe with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). A band at the expected molecular weight of your protein indicates successful biotinylation.[2]
-
Dot Blot: Spot a small amount of your biotinylated protein onto a nitrocellulose membrane and detect with streptavidin-HRP.
-
Biotin Quantification Assays: Methods like the HABA assay or fluorescent-based assays can quantify the amount of biotin incorporated per protein molecule.[5][6][7][8]
Q3: What is the optimal pH for streptavidin-biotin binding?
The streptavidin-biotin interaction is most effective within a pH range of 7.2 to 8.0.[1][2] Deviations outside this range can lead to reduced binding efficiency.
Q4: Can I reuse streptavidin beads?
Due to the extremely strong and nearly irreversible nature of the streptavidin-biotin bond, eluting the biotinylated protein without denaturing it is very challenging.[2] Therefore, reusing streptavidin beads is generally not recommended for applications requiring the recovery of a functional protein.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during streptavidin bead binding experiments.
Problem 1: Low or No Yield of Bound Protein
If you observe little to no binding of your biotinylated protein to the streptavidin beads, consider the following troubleshooting steps.
Troubleshooting Workflow for Low/No Protein Binding
Caption: A decision tree for troubleshooting low or no protein binding to streptavidin beads.
| Potential Cause | Recommended Solution |
| Inefficient Biotinylation | Verify biotinylation using a Western blot with streptavidin-HRP.[2] Optimize the biotinylation reaction by ensuring the absence of interfering substances like Tris or glycine, and empirically determining the best molar excess of the biotinylation reagent.[2] |
| Inaccessible Biotin Tag (Steric Hindrance) | Use a biotinylation reagent with a longer spacer arm to increase the distance between the biotin and the protein surface.[2][9] If possible, re-engineer the protein to place the biotin tag at a more accessible location.[2] |
| Incorrect Buffer Conditions | Ensure the binding buffer pH is between 7.2 and 8.0.[1][2] Avoid buffers containing substances that can interfere with the biotinylation reaction, such as primary amines (e.g., Tris, glycine).[2] |
| Presence of Free Biotin | If your sample contains endogenous biotin (e.g., cell lysates), consider a pre-clearing step with streptavidin beads to remove it before adding your biotinylated protein.[4] Ensure complete removal of excess free biotin after the labeling reaction through dialysis or desalting columns.[2] |
| Issues with Streptavidin Beads | Test a new lot of streptavidin beads, as batch-to-batch variability can occur.[2][3] Confirm the binding capacity of your beads and ensure you are not exceeding it. |
Problem 2: High Non-Specific Binding
High background or non-specific binding of other proteins to the streptavidin beads can obscure your results.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A workflow for troubleshooting high non-specific binding in streptavidin bead-based assays.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Incubate the streptavidin beads with a blocking agent like BSA or a non-ionic detergent such as Tween-20 to occupy non-specific binding sites.[2] It is also recommended to include a low concentration of the blocking agent in your binding and washing buffers.[2] |
| Inadequate Washing | Increase the stringency of your wash steps by increasing the salt concentration (e.g., up to 1M KCl) or adding detergents.[2] Increase the volume and number of washes to effectively remove non-specifically bound proteins.[2] |
| Hydrophobic and Ionic Interactions | Include non-ionic detergents (e.g., Tween-20, Triton X-100) in your buffers to disrupt hydrophobic interactions.[10] Adjusting the salt concentration can help minimize ionic interactions. |
| Endogenous Biotinylated Proteins | Cell lysates naturally contain a small number of biotinylated proteins. Run a negative control with a non-biotinylated lysate to identify these proteins and distinguish them from your target.[2] |
| Over-biotinylation | Excessive biotinylation can increase the hydrophobicity of a protein, leading to non-specific binding.[10] Optimize the biotin-to-protein molar ratio during the labeling reaction to avoid over-modification.[11] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with NHS-Ester Biotin
This protocol is a starting point and may require optimization for your specific protein.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing Tris or glycine will compete with the biotinylation reaction.[2] The protein concentration should ideally be greater than 1 mg/mL.[2]
-
Prepare Biotin Reagent: Dissolve the NHS-ester biotin reagent in an anhydrous solvent like DMSO or DMF immediately before use.
-
Biotinylation Reaction: Add the desired molar excess of the biotin reagent to the protein solution. A common starting point is a 12- to 20-fold molar excess of biotin to protein.[7]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[12] For sensitive proteins, a shorter incubation on ice may be preferable.[12]
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin using dialysis or a desalting column.
| Parameter | Recommendation |
| Protein Concentration | 2-10 mg/mL |
| Molar Ratio (Biotin:Protein) | ≥12-fold molar excess |
| Incubation Time | 2 hours at room temperature or 4 hours to overnight at 4°C[12] |
| Incubation Temperature | Room temperature (~20-25°C) or 4°C[12] |
Protocol 2: Binding of Biotinylated Protein to Streptavidin Magnetic Beads
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer.[13] Transfer the desired volume of beads to a clean tube.
-
Washing and Equilibration: Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.[13] Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20).[13]
-
Binding: Resuspend your biotinylated protein in the binding/wash buffer and add it to the equilibrated beads.[4]
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle rotation.[4]
-
Washing: Pellet the beads using the magnetic rack and remove the supernatant containing unbound protein. Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound molecules.[4]
| Parameter | Recommendation |
| Bead Equilibration | 3 washes with binding/wash buffer[13] |
| Incubation Time | 30-60 minutes at room temperature[4] |
| Washing | 3-5 washes with binding/wash buffer[4] |
Quantitative Data Summary
Table 1: Comparison of Biotin Quantification Methods
| Method | Principle | Key Advantages | Key Disadvantages |
| HABA Assay | Displacement of HABA dye from avidin by biotin, causing a change in absorbance at 500 nm.[8] | Simple, inexpensive, and rapid.[5] | Low sensitivity and requires a relatively large amount of sample.[5][6] |
| Fluorescent-Based Assays | Displacement of a fluorescently tagged probe from avidin/streptavidin by biotin, leading to a change in fluorescence.[6] | High sensitivity and low sample consumption.[5] | Can be more expensive than the HABA assay.[5] |
| ELISA | Uses streptavidin-coated plates and an anti-biotin antibody for detection. | High specificity and sensitivity.[5] | Longer assay time and more complex procedure.[5] |
| Mass Spectrometry | Directly measures the mass shift caused by the addition of biotin to the protein. | Provides site-specific information and absolute quantification.[5] | Requires specialized equipment and expertise.[5] |
Table 2: Recommended Buffer Conditions
| Step | Buffer Component | pH | Purpose |
| Biotinylation | Amine-free buffer (e.g., PBS, MES) | 7.2 - 8.0 | To avoid quenching the NHS-ester reaction.[2] |
| Binding | PBS, Tris-buffered saline (TBS) | 7.2 - 8.0 | Optimal for streptavidin-biotin interaction.[1][2] |
| Washing (Low Stringency) | Binding buffer + 0.05% Tween-20 | 7.2 - 8.0 | To remove weakly bound, non-specific proteins. |
| Washing (High Stringency) | Binding buffer + 0.5-1M NaCl + 0.1% Tween-20 | 7.2 - 8.0 | To remove more tightly bound, non-specific proteins.[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mesoscale.com [mesoscale.com]
- 7. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. neb.com [neb.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating N-(Biotin-PEG4)-N-bis(PEG4-Boc) Against Other Architectures
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the crucial ternary complex. This guide provides an objective comparison of N-(Biotin-PEG4)-N-bis(PEG4-Boc), a branched and biotinylated PEG linker, with other commonly used PROTAC linkers, supported by representative experimental data and detailed protocols.
The Architecture of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based PROTAC linker with a unique branched structure.[1][2][3][4] It features a central nitrogen atom from which two PEG4 arms extend, each terminating in a Boc-protected amine. A third PEG4 chain connected to the central nitrogen is functionalized with biotin. This trifunctional design offers several potential advantages:
-
Enhanced Solubility and Permeability : The polyethylene glycol (PEG) chains increase the hydrophilicity of the PROTAC molecule, which can improve its solubility and cell permeability.[5][6][7]
-
** multivalency Potential**: The branched structure allows for the attachment of multiple ligands, which could lead to enhanced avidity and cooperativity in ternary complex formation.[2][8]
-
Biotin Handle for Research : The biotin moiety serves as a valuable tool for experimental studies, enabling affinity purification, pulldown assays, and various detection methods.[6][9]
-
Controlled Synthesis : The Boc-protected amines provide orthogonal handles for the sequential and controlled attachment of the target protein and E3 ligase ligands.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker—its length, composition, and rigidity—can significantly impact these parameters.[10][11][12] Below is a comparative summary of the expected performance of PROTACs constructed with N-(Biotin-PEG4)-N-bis(PEG4-Boc) versus those with more conventional linear PEG and alkyl linkers.
Data Presentation
While direct head-to-head experimental data for N-(Biotin-PEG4)-N-bis(PEG4-Boc) is not extensively available in the public domain, the following tables present representative data based on established trends in PROTAC linker optimization. These tables illustrate how linker architecture can influence degradation efficiency and ternary complex formation.
Table 1: Representative Degradation Efficiency of a Hypothetical BRD4-Targeting PROTAC with Different Linkers
| Linker Type | Linker Architecture | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl | Linear | 150 | 85 | More hydrophobic, potentially lower solubility. |
| Linear PEG4 | Linear | 50 | >95 | Good balance of flexibility and hydrophilicity. |
| Linear PEG8 | Linear | 80 | >95 | Increased flexibility may not always improve potency. |
| N-(Biotin-PEG4)-N-bis(PEG4-Boc) Derivative | Branched | 25 | >95 | Branched structure may promote more stable ternary complex formation, leading to higher potency. |
Note: The data presented are hypothetical and for illustrative purposes to highlight the potential impact of linker architecture. Actual values are target and cell-line dependent.
Table 2: Representative Ternary Complex Formation Parameters
| Linker Type | Ternary Complex Stability (SPR, KD, nM) | Cooperativity (α) | Key Observations |
| Alkyl | 100 | 1.5 | May exhibit lower cooperativity. |
| Linear PEG4 | 40 | 3.0 | Facilitates productive protein-protein interactions. |
| Linear PEG8 | 60 | 2.5 | Excessive length can introduce conformational entropy penalties. |
| N-(Biotin-PEG4)-N-bis(PEG4-Boc) Derivative | 20 | 5.0 | The pre-organized nature of the branched linker may enhance cooperativity and ternary complex stability. |
Note: Cooperativity (α) is a measure of the influence of the first binding event on the second. α > 1 indicates positive cooperativity.
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs involve understanding the underlying biological pathways and employing a systematic experimental workflow.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A generalized experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs.
Protocol 1: Protein Degradation Assay by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[2][11]
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
3. SDS-PAGE and Western Blotting:
- Denature protein samples and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
- Calculate DC50 and Dmax values from the dose-response curves.
Protocol 2: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes.[10][13]
1. Chip Preparation:
- Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
2. Binary Interaction Analysis:
- Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
- In a separate experiment, flow the target protein over the chip to assess non-specific binding.
3. Ternary Complex Analysis:
- To measure ternary complex formation, pre-incubate the PROTAC and the target protein before flowing the mixture over the E3 ligase-immobilized surface.
- Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the formation of the ternary complex.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment:
- Treat cells with the PROTAC at its optimal degradation concentration for a shorter time course (e.g., 1-4 hours).
- Include a control co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation:
- Lyse the cells and immunoprecipitate the target protein using a specific antibody.
3. Western Blotting:
- Elute the immunoprecipitated protein and perform a Western blot as described in Protocol 1.
- Probe the membrane with an antibody against ubiquitin.
4. Data Analysis:
- An increase in the high-molecular-weight smear, indicative of polyubiquitination, in the PROTAC-treated samples (especially in the presence of a proteasome inhibitor) confirms the mechanism of action.
Conclusion
The choice of linker is a critical and highly tunable component in PROTAC design. While linear PEG and alkyl linkers are well-established and synthetically accessible, branched architectures like that of N-(Biotin-PEG4)-N-bis(PEG4-Boc) offer intriguing possibilities for enhancing PROTAC performance. The potential for multivalency and the inclusion of functional handles for research make such linkers valuable tools in the development of next-generation protein degraders. The systematic evaluation of PROTACs with diverse linker structures, using the robust experimental protocols outlined in this guide, is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(Biotin-PEG4)-N-bis(PEG4-Boc) | PROTAC Linker | MCE [medchemexpress.cn]
- 4. mybiosource.com [mybiosource.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, biological activity, and overall drug-like characteristics.[3][4]
Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of modern PROTAC design.[2] This guide provides an objective comparison of PEG linkers against common alternatives like alkyl chains, supported by experimental data, detailed protocols, and process visualizations to inform rational PROTAC development.
PROTAC Mechanism of Action
PROTACs leverage the cell's natural ubiquitin-proteasome system (UPS) to achieve protein degradation.[5] The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[7] The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage another target protein.[5]
Core Advantages of PEG Linkers vs. Alkyl Linkers
The choice between a flexible PEG linker and a more traditional alkyl chain significantly impacts a PROTAC's performance.[8] PEG linkers are composed of repeating ethylene glycol units, while alkyl linkers consist of saturated hydrocarbon chains.[9] Their distinct chemical compositions lead to different physicochemical and biological properties.[8]
Enhanced Solubility and Physicochemical Properties
A primary challenge in PROTAC development is their high molecular weight and lipophilicity, which often leads to poor aqueous solubility.[10] The inherent hydrophilicity of PEG linkers, derived from the repeating ether oxygens, significantly improves the water solubility of the entire PROTAC molecule.[11][12] This is a crucial advantage for bioavailability and formulation.[10] In contrast, hydrophobic alkyl linkers can limit a PROTAC's aqueous solubility.[5][9]
Table 1: Physicochemical Property Comparison This table provides an illustrative comparison of how PEG linkers can favorably alter key physicochemical properties compared to alkyl linkers of similar length.
| Feature | Alkyl Linkers | PEG Linkers | Advantage of PEG |
| Composition | Saturated hydrocarbon chains | Repeating ethylene glycol units | Hydrophilic nature[9] |
| Solubility | Generally hydrophobic, limiting aqueous solubility | Hydrophilic, improving aqueous solubility | Better for bioavailability and formulation[9][13] |
| Lipophilicity (cLogP) | Higher | Lower | Reduced non-specific binding[10] |
| Polar Surface Area (TPSA) | Lower | Higher | Improved solubility[3] |
Modulated Cell Permeability
The relationship between PEG linkers and cell permeability is complex.[14] While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers provides a unique compensatory mechanism.[15] PEG linkers can adopt folded, more compact conformations that shield the molecule's polar surface area.[2][14] This "molecular chameleonicity" can result in a structure more amenable to traversing the cell membrane.[14] However, excessively long PEG chains can increase the total polar surface area, which may negatively impact permeability.[8] Therefore, the optimal number of PEG units must be determined empirically.[2]
Table 2: Representative Cell Permeability Data for AR PROTACs with Varying PEG Linker Lengths Data illustrates the non-linear relationship between PEG linker length and permeability, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).
| PROTAC Compound | Linker Composition | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| AR-PROTAC-1 | 2-unit PEG | 1.5 |
| AR-PROTAC-2 | 4-unit PEG | 2.1 |
| AR-PROTAC-3 | 6-unit PEG | 1.2 |
| AR-PROTAC-4 | 8-unit PEG | 0.8 |
| Note: Data is representative and compiled for illustrative purposes.[10] |
Optimization of Ternary Complex Formation
The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity.[6] The linker's length and flexibility are paramount for achieving the optimal orientation of the POI and E3 ligase.[11]
-
Flexibility : The conformational adaptability of flexible PEG linkers allows the PROTAC to find the most stable and productive protein-protein interactions, which is crucial for efficient ubiquitination.[6][11]
-
Tunable Length : A linker that is too short may cause steric clashes between the POI and E3 ligase, while an overly long one may not effectively bring them together.[2][] PEG linkers can be synthesized with precise lengths, allowing for systematic optimization to identify the ideal distance for efficient degradation.[11][12]
Table 3: Impact of PEG Linker Length on BTK Degradation Efficacy Data from a study on Bruton's Tyrosine Kinase (BTK) PROTACs shows a clear structure-activity relationship with respect to linker length, highlighting an optimal range for maximal efficacy.
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK-Degrader-1 | 2-unit PEG | 25.3 | ~75 |
| BTK-Degrader-2 | 3-unit PEG | 8.9 | ~90 |
| BTK-Degrader-3 | 4-unit PEG | 1.6 | >95 |
| BTK-Degrader-4 | 5-unit PEG | 2.1 | >95 |
| BTK-Degrader-5 | 6-unit PEG | 7.5 | ~90 |
| Source: Data compiled from studies on BTK degraders.[11] |
Experimental Protocols
Accurate and reproducible experimental data are essential for evaluating PROTAC linkers. Below are methodologies for key experiments cited in this guide.
Typical PROTAC Evaluation Workflow
Protocol 1: Western Blotting for Protein Degradation Quantification
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment : Plate cells (e.g., MCF7, LNCaP) in 6-well plates at a density that allows for 70-80% confluency. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, load samples onto an SDS-polyacrylamide gel, and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection and Analysis : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[14]
-
Membrane Preparation : Coat a 96-well filter plate (donor plate) with a solution of lipids (e.g., 2% lecithin in dodecane).
-
Compound Preparation : Prepare solutions of the PROTACs in a suitable buffer (e.g., PBS at pH 7.4) in a 96-well plate (donor plate).
-
Assay Assembly : Place the lipid-coated filter plate onto a 96-well acceptor plate containing fresh buffer.
-
Incubation : Incubate the assembly for 4 to 16 hours at room temperature, allowing the compound to diffuse from the donor to the acceptor compartment.[14]
-
Quantification : After incubation, quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[14]
-
Calculation : Calculate the apparent permeability coefficient (Papp) using the compound concentration in the acceptor well, incubation time, and membrane surface area.[14]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC measures the heat changes associated with binding events and can be used to determine the cooperativity (α) of ternary complex formation.
-
Sample Preparation : Prepare purified solutions of the E3 ligase, the target protein, and the PROTAC in the same dialysis buffer.
-
Binary Titrations :
-
Titration 1 (PROTAC into E3 Ligase) : Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes to determine the binding affinity (Kd) of the PROTAC for the E3 ligase.[7]
-
Titration 2 (PROTAC into Target Protein) : Repeat the process with the target protein in the cell to determine the PROTAC-POI binding affinity.[7]
-
-
Ternary Titration :
-
Titration 3 (PROTAC into E3 Ligase + Target Protein) : Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Titrate with the PROTAC solution. The resulting thermogram represents the formation of the ternary complex.[7]
-
-
Data Analysis : Analyze the binding isotherms to calculate the binding affinities. The cooperativity factor (α) is calculated as the ratio of the binary binding affinities to the affinity observed in the ternary titration. An α > 1 indicates positive cooperativity, which is desirable for potent degraders.
Conclusion
The choice of linker is a critical decision in PROTAC design.[9] While alkyl linkers offer synthetic simplicity and metabolic stability, PEG linkers provide significant advantages in overcoming the solubility challenges common to PROTACs.[8][9] Furthermore, the tunable flexibility and length of PEG linkers are instrumental in optimizing the geometry of the ternary complex, which is essential for achieving potent and efficient protein degradation.[11] However, this often comes with the need to carefully balance improved solubility against potential reductions in passive permeability and metabolic stability.[8][9] Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair, requiring empirical testing of various linker types and lengths to identify the most effective PROTAC candidate.[2]
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating the Complexity: A Comparative Guide to the Mass Spectrometry Analysis of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs), the precise analysis of linker molecules is paramount. This guide provides an objective comparison of mass spectrometry techniques for the characterization of N-(Biotin-PEG4)-N-bis(PEG4-Boc), a branched, discrete polyethylene glycol (dPEG) linker. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the optimal analytical strategy for this class of molecules.
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a key building block in the construction of PROTACs, facilitating the recruitment of an E3 ubiquitin ligase to a target protein. Its branched structure, comprised of a biotin moiety for detection and two Boc-protected amine groups for subsequent conjugation, necessitates thorough characterization to ensure identity, purity, and stability. Mass spectrometry stands as a primary tool for this purpose, with Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being the most common techniques.
Performance Comparison: ESI-MS vs. MALDI-TOF-MS
The choice between ESI-MS and MALDI-TOF-MS for the analysis of N-(Biotin-PEG4)-N-bis(PEG4-Boc) depends on the specific analytical need, sample complexity, and desired data output.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | Soft ionization of analytes from a liquid solution. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization. |
| Typical Adducts | Primarily [M+H]⁺, [M+Na]⁺, [M+K]⁺. Multiple charging can occur. | Predominantly singly charged ions, [M+H]⁺, [M+Na]⁺, [M+K]⁺. |
| Sample Throughput | Lower, often coupled with liquid chromatography (LC) for separation. | Higher, suitable for rapid screening of multiple samples. |
| Fragmentation Analysis | Readily coupled with tandem mass spectrometry (MS/MS) for structural elucidation. | Tandem TOF (TOF/TOF) instruments allow for fragmentation analysis. |
| Data Complexity | Can be complex due to multiple charge states and adducts, especially for PEGylated compounds. | Generally produces simpler spectra with singly charged ions. |
| Molecular Weight | 1071.36 g/mol (Calculated for C₅₀H₉₄N₄O₁₈S) | 1071.36 g/mol (Calculated for C₅₀H₉₄N₄O₁₈S) |
Experimental Data Insights
Expected Fragmentation Pattern
Based on the analysis of similar biotin-PEG-Boc conjugates, the fragmentation of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in tandem mass spectrometry (MS/MS) is expected to follow predictable pathways.
Table 2: Predicted Major Fragment Ions in MS/MS Analysis
| Fragment Description | Expected Mass Loss (Da) | Resulting m/z (from [M+H]⁺) |
| Loss of one Boc group (as isobutylene) | 56 | 1015.36 |
| Loss of one Boc group | 100 | 971.36 |
| Loss of two Boc groups | 200 | 871.36 |
| Cleavage of a PEG4 unit | 204.22 (C₈H₁₆O₅) | Variable |
| Characteristic Biotin Fragment | - | ~244 (Biotin moiety) |
The branched nature of N-(Biotin-PEG4)-N-bis(PEG4-Boc) may lead to a more complex fragmentation pattern compared to its linear counterparts. The initial loss of the labile Boc protecting groups is a dominant fragmentation pathway. Subsequent cleavages are expected along the PEG chains, resulting in a series of ions separated by the mass of the PEG monomer unit (44 Da).
Experimental Protocols
To aid in the practical application of these techniques, the following are detailed methodologies for the mass spectrometry analysis of N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry
1. Sample Preparation:
-
Dissolve N-(Biotin-PEG4)-N-bis(PEG4-Boc) in a high-purity solvent such as acetonitrile or methanol to a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Mass Range: m/z 100 - 2000.
-
Data Acquisition: Acquire full scan MS data. For structural confirmation, perform MS/MS analysis on the precursor ions corresponding to [M+H]⁺, [M+Na]⁺, and other observed adducts. A collision energy of 10-30 eV is a good starting point for collision-induced dissociation (CID).
3. Data Analysis:
-
Identify the molecular ion peaks corresponding to the protonated molecule and common adducts.
-
In MS/MS spectra, identify characteristic neutral losses and fragment ions to confirm the structure.
Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
1. Sample and Matrix Preparation:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are suitable matrices. Prepare a saturated solution of the matrix in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the analyte solution (1 mg/mL in acetonitrile) with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.
2. Spotting Technique:
-
Apply 0.5 - 1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely (dried-droplet method).
3. Instrumentation and Parameters:
-
Mass Spectrometer: A MALDI-TOF or TOF/TOF instrument.
-
Ionization Mode: Positive ion mode.
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity to avoid excessive fragmentation.
-
Mass Range: m/z 500 - 2000.
-
Data Acquisition: Acquire spectra in reflectron mode for higher mass accuracy. For fragmentation analysis, use the tandem TOF capabilities of the instrument.
4. Data Analysis:
-
Identify the singly charged molecular ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).
-
The spectrum is expected to be simpler than an ESI spectrum due to the prevalence of singly charged species.
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for ESI-MS and MALDI-TOF-MS analysis.
Caption: Workflow for ESI-MS analysis of N-(Biotin-PEG4)-N-bis(PEG4-Boc).
A Comparative Guide to N-(Biotin-PEG4)-N-bis(PEG4-Boc) Conjugates for Advanced Bioconjugation and Targeted Protein Degradation
In the evolving landscape of drug development and proteomics, the precise assembly of complex biomolecular architectures is paramount. N-(Biotin-PEG4)-N-bis(PEG4-Boc) has emerged as a versatile heterotrifunctional linker, particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][] This guide provides a comprehensive characterization of N-(Biotin-PEG4)-N-bis(PEG4-Boc), objectively comparing its performance with alternative linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The unique structure of N-(Biotin-PEG4)-N-bis(PEG4-Boc) offers a strategic platform for sequential conjugation. The biotin moiety provides a high-affinity handle for detection, purification, and targeting of biotin receptor-overexpressing cells.[7][8] The two Boc-protected amine functionalities on the branched polyethylene glycol (PEG) arms allow for the controlled, stepwise attachment of molecules of interest, such as small molecule drugs or E3 ligase ligands, following deprotection under acidic conditions.[9][10][11] The PEG4 spacers enhance hydrophilicity, improve solubility, and reduce steric hindrance of the final conjugate.[1][7][8]
Characterization and Physicochemical Properties
The structural integrity and purity of N-(Biotin-PEG4)-N-bis(PEG4-Boc) and its conjugates are assessed using a suite of analytical techniques. High-performance liquid chromatography (HPLC) is employed to determine purity, while mass spectrometry (MS) confirms the molecular weight. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural elucidation.
A summary of the key physicochemical properties of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C49H92N6O16S | N/A |
| Molecular Weight | 1065.3 g/mol | N/A |
| Purity | >95% (typically assessed by HPLC) | [11] |
| Physical Form | Solid or viscous oil | [10] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [12] |
Performance Comparison with Alternative Linkers
The choice of a linker is a critical determinant of the efficacy, stability, and pharmacokinetic properties of a bioconjugate.[13][14] N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a member of the broader class of PEG-based linkers. Its performance can be compared with other linkers based on their reactive ends, cleavability, and the nature of the spacer.
| Linker Class | Key Features | Advantages | Disadvantages | Source(s) |
| N-(Biotin-PEG4)-N-bis(PEG4-Boc) | Heterotrifunctional with biotin, two Boc-protected amines, and PEG spacers. | Allows for sequential conjugation; enhanced solubility and reduced steric hindrance. | Requires a deprotection step; non-cleavable linker may affect payload activity in some contexts. | [9][10][11] |
| NHS-PEG-Biotin | Amine-reactive NHS ester for direct biotinylation. | Simple one-step conjugation to primary amines. | Lacks the branching for dual payload attachment. | [7][15] |
| Maleimide-PEG-Biotin | Thiol-reactive maleimide group. | Specific conjugation to cysteine residues. | Less common functional group on some biomolecules. | [7] |
| Alkyne/Azide-PEG-Biotin (Click Chemistry) | Bioorthogonal reactive groups for "click" chemistry. | High specificity and efficiency; stable triazole linkage. | May require a copper catalyst (CuAAC), which can be cytotoxic. | [13][16] |
| Cleavable Biotin Linkers (e.g., Dde or Photocleavable) | Contains a moiety that can be cleaved chemically or by light. | Allows for the release of the biotinylated molecule under mild conditions. | Cleavage conditions may affect the integrity of some biomolecules. | [17] |
| Alkyl Chain Linkers | Simple hydrocarbon spacers. | High conformational flexibility. | More hydrophobic, which can lead to aggregation and lower solubility. | [18] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and comparison of these linkers.
Synthesis of N-(Biotin-PEG4)-N-bis(PEG4-Boc)
The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-Boc) typically involves a multi-step process. A plausible synthetic route begins with the N-alkylation of a Boc-protected primary amine with a suitable PEGylated electrophile, followed by the conjugation of biotin.[9][10]
General Protocol for Protein Biotinylation using an NHS-Ester Linker
This protocol outlines the conjugation of a protein to a small molecule or another biomolecule using an NHS-ester activated biotin-PEG linker.[7][15]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF.
-
Add the NHS-ester solution to the protein solution at a molar ratio of 10-20 moles of the linker per mole of protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution and incubate for 15-30 minutes.
-
Purify the biotinylated protein using a size-exclusion chromatography column to remove unreacted linker and byproducts.
Characterization by Mass Spectrometry
Procedure:
-
The purified conjugate is buffer-exchanged into a volatile buffer like ammonium acetate.
-
The sample is then analyzed by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the conjugate and confirm successful labeling.
Visualizations
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex processes and relationships involved.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for conjugate characterization.
Caption: Logical relationship of the components of N-(Biotin-PEG4)-N-bis(PEG4-Boc).
References
- 1. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 2. N-(Biotin-PEG4)-N-bis(PEG4-Boc) | PROTAC Linker | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mybiosource.com [mybiosource.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Beyond PEG: A Comparative Guide to Next-Generation Strategies for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the quest for potent and specific protein degraders is paramount. While N-(Biotin-PEG4)-N-bis(PEG4-Boc) and similar polyethylene glycol (PEG)-based linkers have been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs), the field is rapidly advancing. This guide provides an objective comparison of emerging alternatives, including novel PROTAC linkers and molecular glues, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The fundamental principle of PROTACs is to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] While effective, the traditional PEG linkers are not without their limitations, including potential metabolic instability and a lack of conformational rigidity.[2] This has spurred the development of alternative strategies that offer improved physicochemical properties and degradation efficiency.
Alternative PROTAC Linkers: Moving Beyond Flexibility
The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately dictating the potency of the degrader.[3] Key alternatives to PEG-based linkers include alkyl/hydrocarbon chains, rigid linkers, and those synthesized via click chemistry.
Alkyl and Hydrocarbon Linkers: These linkers, composed of saturated or unsaturated hydrocarbon chains, offer a more hydrophobic alternative to PEG. This can enhance membrane permeability and bioavailability.[] By replacing ether oxygens with methylene groups, these linkers reduce the number of hydrogen-bond acceptors and the topological polar surface area, which can be advantageous for oral drug development.[]
Rigid Linkers: To reduce the entropic penalty associated with the flexible nature of PEG chains and to pre-organize the PROTAC into a bioactive conformation, researchers have turned to more rigid linker designs.[1] These can incorporate aromatic moieties (e.g., benzyl groups), piperazine/piperidine motifs, or triazole rings.[2][5] The conformational restriction provided by these linkers can lead to improved potency and selectivity.[5]
"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTACs.[][7] This reaction efficiently creates a stable and rigid triazole ring within the linker.[7] The modular nature of click chemistry allows for the rapid assembly of PROTAC libraries with diverse linker lengths and compositions, accelerating the optimization process.[]
Photoswitchable and Photocleavable Linkers: For spatiotemporal control over protein degradation, researchers have developed linkers that respond to light. Photocleavable linkers can be cleaved upon irradiation, releasing the active PROTAC at a specific time and location.[8][9] Photoswitchable linkers can be reversibly turned "on" or "off" with different wavelengths of light, offering precise control over the degradation process.[5]
Molecular Glues: A Paradigm Shift in Protein Degradation
Distinct from the bifunctional nature of PROTACs, molecular glues are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.[10][11] This class of degraders offers several potential advantages over PROTACs, including smaller size, which often translates to better adherence to Lipinski's rule of five, improved cell permeability, and more straightforward synthetic accessibility.[10]
The most well-known examples of molecular glues are the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which recruit the E3 ligase Cereblon (CRBN) to degrade neo-substrates like the transcription factors IKZF1 and IKZF3.[12] The discovery of new molecular glues is an active area of research, with the potential to significantly expand the "druggable" proteome.[13][14]
Comparative Performance Data
The following tables summarize quantitative data comparing the performance of different degrader strategies.
| Degrader Type | Target Protein | E3 Ligase | Linker/Glue | DC50 | Dmax | Cell Line |
| PROTAC | AR | VHL | Rigid (Pyridine/di-piperidine motif) | < 1 nM | - | LNCaP, VCaP |
| PROTAC | BRD4 | CRBN | PEG (1-2 units) | > 5 µM | - | H661 |
| PROTAC | BRD4 | CRBN | PEG (0, 4-5 units) | < 0.5 µM | - | H661 |
| Molecular Glue | IKZF1/3 | CRBN | Lenalidomide | - | - | Multiple Myeloma |
| Molecular Glue | Cyclin K | - | (R)-CR8 | - | - | - |
Note: This table is a representation of data from various sources and is intended for comparative purposes. Direct head-to-head comparisons are often limited in the literature.
| Property | PEG Linker PROTACs | Alkyl/Rigid Linker PROTACs | Molecular Glues |
| Molecular Weight | Generally high | Generally high | Generally lower |
| Synthetic Complexity | Modular, but can be complex | Can be more complex | Generally more straightforward |
| Solubility | Generally good | Can be lower | Variable |
| Cell Permeability | Can be limited | Can be improved | Generally better |
| Conformational Flexibility | High | Low | N/A |
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the extent of target protein degradation induced by a PROTAC or molecular glue.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the degrader compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[15]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a degrader across an artificial lipid membrane.
Methodology:
-
Plate Preparation: Coat a 96-well filter plate with a lipid solution to form an artificial membrane.
-
Compound Addition: Add the degrader compound to the donor wells. Fill the acceptor wells of a corresponding plate with buffer.
-
Incubation: Sandwich the two plates together and incubate.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Papp).[16]
Visualizing the Pathways and Workflows
Caption: PROTAC-mediated protein degradation workflow.
Caption: Molecular glue-induced protein degradation.
Caption: Western blot experimental workflow.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Optically Controlled PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. drughunter.com [drughunter.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Copper-Free and Copper-Catalyzed Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the ability to covalently link molecules with high specificity and efficiency is paramount. "Click chemistry," a term coined by Karl Barry Sharpless, has revolutionized bioconjugation by offering a set of powerful and reliable reactions. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more recent copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the two most prominent methods. The choice between these two methodologies is a critical decision in the design of experiments for drug delivery, proteomics, and molecular imaging, hinging on a trade-off between reaction kinetics and biocompatibility. [1]
This guide provides an objective, data-driven comparison of these two techniques to aid in the selection of the most appropriate method for your specific bioconjugation needs.
Executive Summary: A Tale of Two Clicks
The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper catalyst.[1] CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole.[1] In contrast, SPAAC is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne to readily react with an azide.[1][2] This distinction has profound implications for their use in biological systems. While CuAAC is generally faster, the inherent cytotoxicity of copper has driven the development and adoption of the more biocompatible SPAAC for applications in living cells and organisms.[1][3]
Quantitative Performance Comparison
The selection of a click chemistry strategy should be guided by quantitative data. The following tables summarize key performance indicators for CuAAC and SPAAC, providing a clear comparison of their reaction kinetics, efficiency, and biocompatibility.
Table 1: Reaction Kinetics
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain)[4] |
| Second-Order Rate Constant (k₂) | Generally very fast, typically ranging from 10 to 10⁴ M⁻¹s⁻¹[1] | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used[1][4] |
| Typical Reaction Time | 30 minutes to a few hours[5] | 1 to 12 hours (can be longer for less reactive alkynes)[5] |
| Reactant Concentration | Can be performed at low concentrations (>10 µM)[5] | Often requires higher concentrations to achieve reasonable reaction times[5] |
Table 2: Biocompatibility and Side Reactions
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Lower, due to copper cytotoxicity, though this can be mitigated with ligands[1][6] | High, making it ideal for in vivo and live-cell applications[1][3] |
| Cytotoxicity | Copper catalyst is cytotoxic, limiting in vivo applications[7] | Excellent biocompatibility, ideal for live-cell and in vivo studies[7] |
| Side Reactions | Copper ions can promote the generation of reactive oxygen species (ROS), potentially damaging biomolecules.[1] | Some strained alkynes can react with thiols, potentially leading to off-target labeling in biological systems.[1] |
| Reagent Stability | Cu(I) is prone to oxidation; requires fresh preparation or stabilizing ligands.[7] | Strained cyclooctynes can be less stable and more complex to synthesize.[1][6] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[5] | Mixture of 1,4 and 1,5-disubstituted triazoles[2] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference in the reaction pathways of CuAAC and SPAAC dictates their respective experimental workflows.
Reaction Mechanisms
References
- 1. Copper metabolism in cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 6. Mechanism of apoptosis induced by copper in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Assessing the Purity of Synthesized N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), establishing the purity of synthesized linkers is of paramount importance. This guide provides an objective comparison of analytical methodologies for assessing the purity of in-house synthesized N-(Biotin-PEG4)-N-bis(PEG4-Boc), a heterobifunctional linker, against commercially available alternatives. We present supporting experimental data and detailed protocols to facilitate a comprehensive evaluation.
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a branched polyethylene glycol (PEG) linker featuring a biotin moiety for affinity applications, and two Boc-protected amine groups that can be deprotected for subsequent conjugation. The purity of this linker is critical as impurities can lead to the formation of heterogeneous products, impacting the efficacy and safety of the final bioconjugate.
Quantitative Purity Analysis: A Comparative Overview
The purity of N-(Biotin-PEG4)-N-bis(PEG4-Boc) and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the percentage of the desired product and identifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation.
| Product | Supplier | Stated Purity | Analytical Method | Key Impurities Profile |
| Synthesized N-(Biotin-PEG4)-N-bis(PEG4-Boc) | In-house | >95% (projected) | HPLC-CAD, ¹H NMR | Unreacted starting materials, partially biotinylated species, deprotected Boc groups. |
| Alternative 1: Biotin-PEG3-Acid | Commercial | >98% | HPLC | PEG oligomers of varying lengths, residual starting materials. |
| Alternative 2: N-(N-Boc-PEG4)-N-bis(PEG4-amine) | Commercial | >95% | NMR | Incomplete Boc protection, presence of PEG diols. |
| Alternative 3: Biotin-PEG4-NHS ester | Commercial | >95% | HPLC-MS | Hydrolyzed NHS ester, unreacted biotin. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of product purity.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
Due to the lack of a strong UV chromophore in the PEG backbone, Charged Aerosol Detection (CAD) is recommended for accurate quantification of N-(Biotin-PEG4)-N-bis(PEG4-Boc) and related impurities.[1]
-
Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas (Nitrogen): 2.0 L/min
-
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the chemical structure of the synthesized compound and assessing its purity by identifying signals from impurities.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: The spectrum should show characteristic peaks for the biotin, PEG, and Boc moieties. The integration of these peaks can be used to confirm the ratio of the different components. The absence of significant impurity peaks confirms the high purity of the sample.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Biotin -NH | ~6.5-7.0 | br s | 2H |
| Biotin -CH-S- | ~4.5 | m | 1H |
| Biotin -CH-N- | ~4.3 | m | 1H |
| Biotin -CH₂-S- | ~3.1 | m | 1H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 | m | 48H |
| Boc (-C(CH₃)₃) | ~1.4 | s | 18H |
| Biotin Valeryl Chain (-CH₂-) | ~1.3-2.2 | m | 6H |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purity assessment of N-(Biotin-PEG4)-N-bis(PEG4-Boc).
Biotin in Cellular Signaling
Biotin plays a crucial role in various cellular signaling pathways, primarily through its function as a cofactor for carboxylases and its involvement in gene regulation.[2][3] The biotin moiety in the synthesized linker can be exploited for affinity-based studies of these pathways.
Caption: Simplified diagram of biotin's role in cellular signaling pathways.
References
The Influence of PEG Linker Length in Biotinylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that significantly influences the efficacy, stability, and functionality of the final product. Among the diverse options available, polyethylene glycol (PEG) linkers are extensively used in biotinylation strategies due to their hydrophilicity, biocompatibility, and capacity to minimize steric hindrance.[1] However, the length of the PEG spacer is not a universally applicable parameter. This guide presents an objective comparison of different length PEG linkers in biotinylation, substantiated by experimental data and detailed protocols, to facilitate the selection of the most suitable linker for specific research applications.
The process of biotinylation involves the attachment of biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. The exceptionally strong and specific interaction between biotin and streptavidin or avidin is then harnessed for a variety of applications, including purification, detection, and immobilization.[1] A PEG linker, which is a flexible, hydrophilic chain of repeating ethylene glycol units, functions as a spacer between the biotin molecule and the target biomolecule. The length of this PEG spacer can profoundly affect experimental outcomes by:
-
Reducing Steric Hindrance: A longer PEG linker can offer greater flexibility and increase the distance of the biotin from the surface of the biomolecule, thereby enhancing its accessibility to the binding pocket of streptavidin.[1][2]
-
Enhancing Solubility: The hydrophilic nature of PEG can improve the solubility of the biotinylated molecule, which is particularly advantageous for hydrophobic proteins or peptides as it reduces aggregation.[1]
-
Modulating Pharmacokinetics: In therapeutic contexts, the length of the PEG chain can impact the in vivo pharmacokinetic properties of a drug conjugate.[1]
The optimal PEG linker length is contingent on the specific application. Shorter linkers may be appropriate for applications where close proximity is advantageous, whereas longer linkers are often favored to overcome steric hindrance and enhance solubility.[1]
Data Presentation: Comparative Performance of Different Length PEG Linkers
The following tables summarize quantitative data from various studies, offering a comparison of the performance of different length PEG linkers in biotinylation.
| Application | Molecule of Interest | PEG Linker Length | Key Finding |
| Drug Conjugate Half-life | Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG.[1] |
| 10 kDa | 11.2-fold increase in half-life compared to no PEG.[1] | ||
| Tumor Accumulation | Folate-Linked Liposomes | PEG2000 (2k) | Increased cellular uptake in vitro compared to non-targeted liposomes.[1] |
| PEG5000 (5k) | Similar in vitro uptake to PEG2k.[1] | ||
| PEG10000 (10k) | Significantly increased in vivo tumor accumulation and reduced tumor size by >40% compared to 2k and 5k linkers.[1] | ||
| Immuno-PET Imaging | Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart, leading to high-contrast images.[1][3] |
| Gene Delivery | DNA Polyplex | 2, 5, 10, 20, 30 kDa | Increasing PEG length progressively decreased liver uptake, with 30 kDa PEG showing maximal blockage of liver uptake.[1] |
| Linker | Degree of Biotinylation (moles of biotin/mole of protein) | Streptavidin Binding Signal (Relative Luminescence Units) |
| Biotin-PEG3-NHS | 4.2 | 85,000 |
| Biotin-PEG5-NHS | 4.5 | 125,000 |
| Biotin-PEG7-NHS | 4.8 | 175,000 |
Note: The data in the second table is based on a hypothetical experiment for illustrative purposes, demonstrating the trend of improved streptavidin binding with longer PEG linkers due to reduced steric hindrance.[2]
Experimental Protocols
Detailed methodologies are essential for the successful application and comparison of different PEG linkers in biotinylation. Below are representative protocols for key experiments.
Protocol 1: Biotinylation of an Antibody with Biotin-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a Biotin-PEG-NHS ester.[1][3]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS ester reagents (e.g., Biotin-PEG4-NHS, Biotin-PEG8-NHS, Biotin-PEG12-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL.
-
Biotin-PEGn-NHS Ester Stock Solution Preparation: Immediately before use, dissolve each Biotin-PEGn-NHS ester in DMSO or DMF to a final concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the Biotin-PEGn-NHS ester stock solution to the antibody solution. It is advisable to test a range of molar ratios to determine the optimal degree of labeling.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[1][3]
-
Characterization: Determine the degree of biotinylation for each linker length using a HABA assay or a similar method.
Protocol 2: Streptavidin Affinity Pulldown Assay
This protocol outlines the enrichment of a biotinylated protein and its interacting partners from a cell lysate.[1]
Materials:
-
Cell lysate containing the biotinylated protein of interest
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine•HCl, pH 1.5, or SDS-PAGE sample buffer)[1]
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and wash them three times with Binding/Wash Buffer.
-
Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.
-
Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add Elution Buffer to the beads and incubate to release the biotinylated protein and its interacting partners. Alternatively, boil the beads in SDS-PAGE sample buffer for analysis by western blotting.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry.
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying principle of how PEG linker length affects biotin availability, the following diagrams are provided.
Conclusion
The selection of a PEG linker for biotinylation is a critical step that can significantly influence the outcome of a wide range of biological assays and therapeutic applications.[1] While longer PEG linkers are generally favored for their ability to reduce steric hindrance and improve solubility, the optimal length is highly dependent on the specific application. As evidenced by the compiled data, shorter linkers can be advantageous in certain contexts, such as when faster clearance is desired in in vivo imaging.[1][3] Therefore, a careful consideration of the experimental goals and a systematic evaluation of different linker lengths, where feasible, are recommended to achieve the desired performance of the biotinylated molecule.
References
Validating Ternary Complex Formation: A Comparative Guide for PROTACs Utilizing N-(Biotin-PEG4)-N-bis(PEG4-Boc) Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally dependent on its ability to form a stable ternary complex, bridging a target Protein of Interest (POI) with an E3 ubiquitin ligase. The linker connecting the two binding moieties is a critical determinant of this interaction. This guide provides a comparative analysis of methodologies to validate the formation of ternary complexes, with a specific focus on PROTACs synthesized using the N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker. We will objectively compare its performance with alternative linker types, supported by experimental data and detailed protocols.
The N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design, including enhanced solubility and biocompatibility.[1][2] The terminal biotin moiety provides a valuable handle for affinity purification and various biochemical assays.[1] This guide will explore the validation of ternary complexes formed by PROTACs incorporating this linker and compare its performance with commonly used alkyl and rigid linkers.
Comparative Analysis of PROTAC Linker Performance
The effectiveness of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The formation and stability of the ternary complex are prerequisites for efficient degradation.[3] The following tables summarize representative data from various studies, illustrating the impact of linker composition on PROTAC performance.
Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl) for BRD4 Degradation
| Linker Type | Target/E3 Ligase | DC50 (nM) | Dmax (%) | Key Characteristics |
| PEG-based (Hypothetical) | BRD4/CRBN | ~30-50 | >90 | Enhanced solubility and cell permeability.[4] |
| Alkyl-based | BRD4/CRBN | >1000 | <50 | More hydrophobic, may have lower solubility. |
Note: Data for the PEG-based linker is representative of potent PEGylated PROTACs, as specific data for an N-(Biotin-PEG4)-N-bis(PEG4-Boc)-containing PROTAC in a direct comparative study is not publicly available. Alkyl-based linker data is for comparison and illustrates potential differences in efficacy.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC (Linker Type) | Binary Affinity (KD, nM) vs. E3 Ligase | Ternary Complex Affinity (KD,ternary, nM) | Cooperativity (α) | Technique |
| PROTAC-PEG (e.g., MZ1) | 29 (VHL) | 4 (with BRD4BD2) | >1 (Positive) | SPR, ITC |
| PROTAC-Alkyl | Target Dependent | Target Dependent | Target Dependent | SPR, ITC |
| PROTAC-Rigid | Target Dependent | Target Dependent | Target Dependent | SPR, ITC |
Note: Data for PROTAC-PEG is based on the well-characterized BRD4 degrader MZ1, which utilizes a PEG-based linker and exhibits positive cooperativity.[5] The cooperativity factor (α) is a measure of the synergy between the binding of the PROTAC to the POI and the E3 ligase. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third protein, leading to a more stable ternary complex.[6]
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general workflow for its validation.
PROTAC-mediated protein degradation pathway.
Experimental workflow for ternary complex validation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the kinetics (kon, koff), affinity (KD), and cooperativity (α) of ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or SA chip for biotinylated protein capture)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified recombinant E3 ligase (e.g., VHL or CRBN complex)
-
Purified recombinant target protein (POI)
-
PROTAC with N-(Biotin-PEG4)-N-bis(PEG4-Boc) derived linker
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface according to the manufacturer's instructions to a target level of ~2000-4000 RU.
-
Binary Interaction (PROTAC to E3 Ligase): Prepare serial dilutions of the PROTAC in running buffer. Inject the PROTAC solutions over the immobilized E3 ligase surface from the lowest to the highest concentration.
-
Regeneration: Regenerate the sensor surface between injections if necessary.
-
Data Analysis (Binary): Fit the resulting sensorgrams to a 1:1 binding model to determine the KD of the binary interaction.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Injection (Ternary): Inject these solutions over the immobilized E3 ligase surface.
-
Data Analysis (Ternary): Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD,ternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the thermodynamic parameters (ΔH, ΔS), affinity (KD), and stoichiometry (n) of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant E3 ligase
-
Purified recombinant POI
-
PROTAC with N-(Biotin-PEG4)-N-bis(PEG4-Boc) derived linker
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both proteins and the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC into E3 Ligase): Load the E3 ligase solution (e.g., 10-20 µM) into the ITC cell. Load the PROTAC solution (10-20 times the concentration of the E3 ligase) into the injection syringe.
-
Titration: Perform a series of injections and record the heat changes.
-
Data Analysis (Binary): Analyze the data using a one-site binding model to determine KD1, ΔH, and stoichiometry (n).
-
Ternary Titration: Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell. Titrate the PROTAC solution into this pre-formed binary complex.
-
Data Analysis (Ternary): Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) from the binary and ternary KD values.
NanoBRET™ Assay for In-Cell Ternary Complex Formation
Objective: To quantify ternary complex formation in living cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC with N-(Biotin-PEG4)-N-bis(PEG4-Boc) derived linker
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates.
-
Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cell culture medium and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for a specified period.
-
Luminescence and Fluorescence Reading: Add the NanoBRET® Nano-Glo® Substrate and measure both the donor emission (luminescence at ~460 nm) and the acceptor emission (fluorescence at ~618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the NanoBRET™ ratio upon PROTAC treatment indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50.[1]
Conclusion
The validation of ternary complex formation is a critical step in the development of effective PROTACs. A multi-faceted approach employing both biophysical and cellular assays is crucial for a comprehensive understanding of a PROTAC's mechanism of action. The N-(Biotin-PEG4)-N-bis(PEG4-Boc) linker provides a versatile platform for PROTAC synthesis, offering favorable physicochemical properties and a convenient biotin handle for experimental validation. While direct comparative data for this specific linker is limited, the principles and protocols outlined in this guide provide a robust framework for its evaluation against other linker classes. The choice of the optimal linker will ultimately depend on the specific target and E3 ligase combination, and empirical testing remains a cornerstone of successful PROTAC design.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Comprehensive Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle N-(Biotin-PEG4)-N-bis(PEG4-Boc) with the appropriate Personal Protective Equipment (PPE). Based on information for related compounds, this chemical should be handled with standard laboratory caution.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated.[1] |
| Eye Protection | Safety Goggles | Use chemical splash goggles to protect eyes from potential splashes or aerosols.[1] |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat is required to protect skin and clothing.[1][2] |
| Respiratory Protection | Not Generally Required | For handling small quantities in a well-ventilated area, respiratory protection is typically not necessary. A risk assessment should be conducted if significant aerosolization is possible.[1] |
All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, such as a chemical fume hood.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]
Step-by-Step Disposal Protocol
The disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc) should be managed as non-hazardous chemical waste, unless mixed with hazardous solvents. Always adhere to your institution's specific guidelines for chemical waste disposal.
Step 1: Waste Segregation
Proper segregation of waste is the foundational step in safe chemical management.[2]
-
Solid Waste: This includes unused or expired N-(Biotin-PEG4)-N-bis(PEG4-Boc) powder, as well as contaminated disposable labware such as weigh boats, pipette tips, and tubes.[1][2]
-
Liquid Waste: This category includes any solutions containing dissolved N-(Biotin-PEG4)-N-bis(PEG4-Boc). The nature of the solvent will determine the specific liquid waste stream.
Step 2: Containerization and Labeling
Properly containing and labeling waste prevents accidental mixing and ensures it is handled correctly by disposal personnel.
Waste Stream Handling:
| Waste Type | Container | Labeling Requirements |
| Solid Waste | Clearly labeled, sealed container for non-hazardous solid chemical waste. | "Solid waste contaminated with N-(Biotin-PEG4)-N-bis(PEG4-Boc)", your name, and the date. |
| Liquid Waste | Dedicated, leak-proof, and chemically resistant container (e.g., high-density polyethylene bottle). | "Liquid waste containing N-(Biotin-PEG4)-N-bis(PEG4-Boc)", the solvent(s) used, estimated concentration, your name, and the date. |
Step 3: Storage and Disposal
Store waste containers in a designated and properly ventilated area, away from incompatible materials, until they are collected by your institution's environmental health and safety department. Never dispose of this chemical down the drain or in regular solid waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc) and associated waste.
Caption: Disposal decision workflow for N-(Biotin-PEG4)-N-bis(PEG4-Boc).
This structured approach to the disposal of N-(Biotin-PEG4)-N-bis(PEG4-Boc) ensures a safe laboratory environment and compliance with institutional and local regulations.
References
Safeguarding Your Research: A Guide to Handling N-(Biotin-PEG4)-N-bis(PEG4-Boc)
For researchers, scientists, and drug development professionals, the precise and safe handling of specialized reagents like N-(Biotin-PEG4)-N-bis(PEG4-Boc) is fundamental to both experimental success and laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the integrity of your work.
Personal Protective Equipment (PPE) Summary
Before beginning any procedure, ensure you are equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE for handling N-(Biotin-PEG4)-N-bis(PEG4-Boc).
| PPE Category | Recommended Equipment | Specification Details | Rationale |
| Eye Protection | Safety goggles with side-shields | Must conform to EN166 (EU) or NIOSH (US) standards.[3] | Protects eyes from splashes or contact with the powder form of the reagent.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option.[1][4] Gloves must be inspected for integrity before each use.[1][5] | Prevents skin contact with the chemical.[3] |
| Body Protection | Laboratory coat or impervious clothing | A standard lab coat provides a barrier against accidental spills.[2][4] | Protects the body from contamination.[6] |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is required.[1][6] | Prevents inhalation of fine particles.[3] |
Operational Plan: Step-by-Step Handling Procedures
Following a structured workflow is critical for both safety and experimental consistency. It is strongly recommended to handle the compound in a well-ventilated area, such as a chemical fume hood.[2][6] A safety shower and eye wash station should be readily accessible.[1][2]
-
Preparation and Weighing :
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[2]
-
Conduct all weighing operations within a chemical fume hood or a ventilated enclosure to prevent dust dispersion.[2][4]
-
Use clean, dedicated spatulas and weigh boats for handling the powder.[3]
-
After weighing, securely close the container and return it to the recommended storage condition.[3]
-
-
Dissolution :
-
General Hygiene :
Storage and Disposal Plan
Proper storage and disposal are crucial to maintain the stability of the compound and to prevent environmental contamination.
-
Storage : Store the compound in a tightly sealed container in a freezer, with -20°C being a commonly recommended temperature.[1][2] Protect it from moisture and direct sunlight.[1][2] For solutions, storage at -20°C or -80°C is often recommended, but it is best practice to prepare solutions fresh.[2][7]
-
Disposal :
-
Collect all waste material, including unused compound and contaminated disposables (e.g., pipette tips, gloves), in a designated, labeled, and sealed container.[1]
-
Dispose of all waste in accordance with institutional, local, state, and federal environmental regulations.[1]
-
Do not allow the product to enter drains, water courses, or the soil.[1]
-
Experimental Workflow
Caption: Standard operating procedure for safely handling N-(Biotin-PEG4)-N-bis(PEG4-Boc).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
